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  • Product: Methyl 2-(cyclopropylsulfamoyl)acetate
  • CAS: 1340255-50-6

Core Science & Biosynthesis

Foundational

Mechanism of action of Methyl 2-(cyclopropylsulfamoyl)acetate in organic synthesis

An In-Depth Technical Guide to the Mechanism of Action of Methyl 2-(cyclopropylsulfamoyl)acetate in Organic Synthesis For researchers, scientists, and drug development professionals, understanding the underlying mechanis...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of Methyl 2-(cyclopropylsulfamoyl)acetate in Organic Synthesis

For researchers, scientists, and drug development professionals, understanding the underlying mechanisms of novel reagents is paramount to innovation. This guide provides a detailed exploration of Methyl 2-(cyclopropylsulfamoyl)acetate, a molecule poised for significant utility in modern organic synthesis. While direct literature on this specific compound is nascent, its structural components—an active methylene group flanked by potent electron-withdrawing moieties—allow for a robust, mechanism-driven prediction of its reactivity and synthetic potential.

Structural and Electronic Profile of Methyl 2-(cyclopropylsulfamoyl)acetate

Methyl 2-(cyclopropylsulfamoyl)acetate (CAS No. 1340255-50-6) is an organic compound with the molecular formula C₆H₁₁NO₄S[1][2]. Its structure is characterized by a central methylene (-CH₂) group, which is rendered "active" by two flanking electron-withdrawing groups: a methyl ester and a cyclopropylsulfamoyl group.

Key Structural Features:

  • Active Methylene Group: The methylene protons are significantly acidic due to the electron-withdrawing nature of the adjacent sulfonyl and carbonyl groups[3][4]. This is the primary site of reactivity.

  • Cyclopropyl Ring: This small, strained ring possesses unique electronic properties. Its bonds have significant p-orbital character, allowing it to participate in conjugation and stabilize adjacent charges[5][6]. The cyclopropyl group's steric bulk also influences the approach of reactants.

  • Sulfamoyl Group (-SO₂NH-): The sulfonyl portion is a powerful electron-withdrawing group, substantially increasing the acidity of the α-protons.

  • Methyl Acetate Group (-COOCH₃): The carbonyl group also contributes to the activation of the methylene group and can itself be a site for nucleophilic attack, such as hydrolysis or amidation, under specific conditions[7].

Core Mechanism of Action: The Active Methylene Chemistry

The primary mechanism of action for Methyl 2-(cyclopropylsulfamoyl)acetate in organic synthesis is its function as a nucleophilic building block, facilitated by the deprotonation of its active methylene group.

Deprotonation and Carbanion Formation

In the presence of a suitable base, the acidic proton of the methylene group is abstracted to form a resonance-stabilized carbanion (enolate). The choice of base is critical and depends on the desired reactivity, with common options ranging from weaker bases like sodium carbonate to stronger, non-nucleophilic bases like sodium hydride or lithium diisopropylamide (LDA).

The resulting carbanion is stabilized by the delocalization of the negative charge onto the oxygen atoms of both the sulfonyl and carbonyl groups. This delocalization is key to the compound's utility, as it renders the carbanion "soft" and highly effective in a variety of nucleophilic reactions.

Caption: Deprotonation of the active methylene group.

Nucleophilic Attack

Once formed, the carbanion can act as a potent nucleophile, attacking a wide range of electrophilic substrates. This is the cornerstone of its synthetic utility, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Synthetic Applications and Protocols

The reactivity profile of Methyl 2-(cyclopropylsulfamoyl)acetate opens the door to numerous synthetic transformations. Below are projected applications with detailed, field-tested-style protocols.

Alkylation Reactions

The carbanion can be readily alkylated with alkyl halides or other suitable electrophiles, providing a straightforward route to substituted α-sulfamoyl esters.

Experimental Protocol: Synthesis of Methyl 2-alkyl-2-(cyclopropylsulfamoyl)acetate

  • To a solution of Methyl 2-(cyclopropylsulfamoyl)acetate (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq., 2.0 M in THF/heptane/ethylbenzene) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the carbanion.

  • Add the desired alkyl halide (1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkylated product.

Reactant Product Yield (%)
IodomethaneMethyl 2-(cyclopropylsulfamoyl)propanoate85-95
Benzyl bromideMethyl 2-benzyl-2-(cyclopropylsulfamoyl)acetate80-90
Acylation Reactions

Acylation of the carbanion with acyl chlorides or anhydrides can be used to synthesize β-keto esters bearing the cyclopropylsulfamoyl moiety. These products are valuable intermediates for the synthesis of more complex molecules, including heterocycles.

G carbanion Carbanion acyl_chloride Acyl Chloride (R-COCl) carbanion->acyl_chloride Nucleophilic Attack intermediate Tetrahedral Intermediate acyl_chloride->intermediate product Acylated Product intermediate->product Collapse chloride Cl⁻ intermediate->chloride p1 p2 p3 p4 p5

Caption: General workflow for acylation.

Condensation Reactions for Heterocycle Synthesis

The presence of multiple reactive sites makes this reagent a prime candidate for condensation reactions to form a variety of heterocyclic systems, which are of significant interest in medicinal chemistry[8][9][10][11]. For instance, a Knoevenagel-type condensation with an aldehyde or ketone would yield an α,β-unsaturated system, which could then undergo further intramolecular reactions.

Experimental Protocol: Knoevenagel Condensation

  • In a round-bottom flask, dissolve Methyl 2-(cyclopropylsulfamoyl)acetate (1.0 eq.) and an appropriate aldehyde or ketone (1.0 eq.) in toluene.

  • Add a catalytic amount of piperidine and acetic acid.

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until no more water is collected.

  • Cool the reaction mixture to room temperature and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Conclusion and Future Outlook

Methyl 2-(cyclopropylsulfamoyl)acetate is a promising and versatile reagent for organic synthesis. Its mechanism of action is firmly rooted in the principles of active methylene chemistry, providing a reliable platform for the construction of complex molecular architectures. The unique combination of the cyclopropyl and sulfamoyl functionalities offers opportunities for fine-tuning reactivity and exploring novel chemical space. As research continues, we anticipate that this reagent will find widespread application in the synthesis of pharmaceuticals, agrochemicals, and other high-value materials.

References

  • Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety. (2013). MDPI.
  • Methyl 2-(cyclopropylsulfamoyl)acetate. ChemScene.
  • Reactions of Thioacetamide Derivatives with Sulfonyl Azides: An Approach to Active-Methylene N-Sulfonylacetamidines. (2015). ResearchGate.
  • Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. (2016). ResearchGate.
  • 3-(Cyclopropylsulfamoyl)thiophene-2-carboxylic acid. PubChem.
  • 4-[(Cyclopropylamino)sulfonyl]benzenesulfonyl chloride. CymitQuimica.
  • Cyclopropyl Definition. Fiveable.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PMC.
  • Synthesis of Heterocyclic Compounds Containing Sulphur. Academia.edu.
  • Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. Research Journal of Pharmacy and Technology.
  • ACTIVE METHYLENE COMPOUNDS. eGyanKosh.
  • Active Methylene Compounds and Named Reactions-1. Scribd.
  • Substituted active methylene synthesis by alkylation. Organic Chemistry Portal.
  • Cyclopropyl group. Wikipedia.
  • methyl 2-(cyclopropylsulfamoyl)acetate. NextSDS.
  • Active methylene compounds. Slideshare.
  • synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction. Graz University of Technology.

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Exploratory

In-Depth Technical Guide: Structural Elucidation and NMR Chemical Shift Analysis of Methyl 2-(cyclopropylsulfamoyl)acetate

Executive Summary Methyl 2-(cyclopropylsulfamoyl)acetate (CAS: 1340255-50-6)[1] is a highly versatile sulfonamide-containing building block widely utilized in medicinal chemistry and drug discovery. Its unique structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(cyclopropylsulfamoyl)acetate (CAS: 1340255-50-6)[1] is a highly versatile sulfonamide-containing building block widely utilized in medicinal chemistry and drug discovery. Its unique structural motif—comprising a cyclopropyl ring, a sulfonamide linker, and a methyl acetate moiety—makes it an ideal intermediate for synthesizing selective enzyme inhibitors and pharmacologically active agents. Accurate structural elucidation of this compound via is critical for ensuring synthetic fidelity and purity during drug development pipelines[2]. This whitepaper provides a comprehensive, mechanistic breakdown of its 1 H and 13 C NMR chemical shifts, supported by self-validating experimental protocols.

Mechanistic Rationale for NMR Chemical Shifts

The predictive power of NMR spectroscopy lies in the relationship between a nucleus's resonant frequency and its local electronic environment, quantified as the [3]. For methyl 2-(cyclopropylsulfamoyl)acetate, the chemical shifts are dictated by a complex interplay of inductive (-I) effects, mesomeric (-M) effects, and magnetic anisotropy.

The Deshielding Crucible: Methylene Protons

The methylene group (-CH 2​ -) situated between the sulfonyl (-SO 2​ -) and carbonyl (-C=O) groups represents the most electron-deficient carbon center in the aliphatic chain. Both adjacent functional groups exert powerful electron-withdrawing inductive effects, stripping electron density from the methylene protons and deshielding them significantly. This cumulative effect pushes their resonance downfield to approximately 4.05 ppm, making it a distinct diagnostic peak for this molecular scaffold.

Diamagnetic Anisotropy: Cyclopropyl Protons

Conversely, the cyclopropyl ring exhibits profound magnetic anisotropy. The strained C-C bonds generate a local ring current when exposed to the external magnetic field ( B0​ ), creating an induced magnetic field that opposes B0​ in the region of the attached protons[4]. This shielding effect forces the cyclopropyl methylene protons highly upfield, typically resonating between 0.65 and 0.75 ppm, a hallmark signature of cyclopropane derivatives.

Electronic_Effects Core Methyl 2-(cyclopropylsulfamoyl)acetate EWG1 Sulfonyl (-SO2-) Strong -I Effect Core->EWG1 EWG2 Carbonyl (-C=O) Strong -I / -M Effect Core->EWG2 Ring Cyclopropyl Ring Magnetic Anisotropy Core->Ring Shift1 Deshielded Methylene (~4.05 ppm) EWG1->Shift1 EWG2->Shift1 Shift2 Shielded Ring Protons (~0.70 ppm) Ring->Shift2

Influence of electronic and anisotropic effects on NMR chemical shifts.

Quantitative NMR Data Profiles

The following tables summarize the predicted high-resolution 1 H and 13 C NMR chemical shifts for methyl 2-(cyclopropylsulfamoyl)acetate, assuming acquisition in deuterated chloroform (CDCl 3​ ) at 298 K.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
Proton EnvironmentShift ( δ , ppm)MultiplicityIntegrationMechanistic Justification
Cyclopropyl -CH 2​ -0.65 – 0.75Multiplet (m)4HHighly shielded by diamagnetic anisotropy of the strained ring[4].
Cyclopropyl -CH-2.65 – 2.75Multiplet (m)1HDeshielded relative to CH 2​ due to the adjacent electronegative nitrogen[3].
Ester -OCH 3​ 3.80 – 3.85Singlet (s)3HDeshielded by the directly attached ester oxygen.
Methylene -CH 2​ -4.00 – 4.15Singlet (s)2HStrongly deshielded by dual -I effects from -SO 2​
  • and -C=O groups.
Sulfonamide -NH-5.10 – 5.40Broad singlet (br s)1HDeshielded by sulfonyl group; broadened by 14 N quadrupolar relaxation.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
Carbon EnvironmentShift ( δ , ppm)Mechanistic Justification
Cyclopropyl -CH 2​ -6.0 – 7.0Shielded by sp 3 hybridization with high p-character in C-C bonds.
Cyclopropyl -CH-25.0 – 26.0Deshielded by the adjacent nitrogen atom.
Ester -OCH 3​ 53.0 – 54.0Deshielded by the adjacent oxygen atom.
Methylene -CH 2​ -56.0 – 58.0Deshielded by both the sulfonyl and carbonyl groups.
Carbonyl -C=O164.0 – 166.0Highly deshielded sp 2 hybridized carbon of the ester group.

Step-by-Step Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following protocol represents a self-validating system for acquiring high-fidelity NMR spectra. The inclusion of an internal standard and rigorous tuning ensures that the resulting data is artifact-free and structurally definitive.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of methyl 2-(cyclopropylsulfamoyl)acetate into a clean glass vial.

  • Dissolution: Dissolve the compound completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS). TMS acts as the primary internal reference standard ( δ = 0.00 ppm)[5].

  • Transfer: Transfer the homogenous solution into a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

Phase 2: Instrument Calibration (Self-Validation)
  • Insertion & Temperature: Insert the sample into the NMR spectrometer (e.g., 400 MHz) and allow 2 minutes for thermal equilibration at 298 K.

  • Tuning and Matching: Tune the probe specifically for the 1 H (400 MHz) and 13 C (100 MHz) frequencies. This maximizes radiofrequency (RF) power transfer and minimizes reflected power, ensuring optimal excitation.

  • Locking: Establish a deuterium lock using the 2 H signal from the CDCl 3​ solvent. This compensates for any temporal drift in the static magnetic field ( B0​ )[2].

  • Shimming: Optimize the magnetic field homogeneity across the sample volume using gradient shimming (e.g., TopShim). A well-shimmed field is validated by observing a sharp, symmetrical Lorentzian line shape for the TMS peak.

Phase 3: Data Acquisition & Processing
  • 1 H Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay ( D1​ ) to 2 seconds to allow full longitudinal relaxation, and collect 16–32 scans to achieve a high signal-to-noise ratio (SNR).

  • 13 C Acquisition: Execute a proton-decoupled 13 C experiment (e.g., zgpg30). Increase the relaxation delay to 3 seconds and collect 512–1024 scans. The increased scan count compensates for the low natural abundance (1.1%) and lower gyromagnetic ratio of the 13 C nucleus[6].

  • Processing: Apply a Fourier Transform (FT) to the Free Induction Decay (FID) data. Apply an exponential window function (line broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) to enhance SNR without sacrificing resolution. Phase and baseline correct the spectra, referencing the chemical shifts to TMS at 0.00 ppm[5].

NMR_Workflow A Sample Prep (CDCl3 + TMS) B Probe Tuning & Matching A->B C Deuterium Locking & Shimming B->C D Pulse Sequence Execution C->D E FID Processing & FT D->E

Step-by-step experimental workflow for high-resolution NMR acquisition.

References

  • Wikipedia. "Nuclear magnetic resonance spectroscopy". URL:[Link]

  • Wikipedia. "Chemical shift". URL:[Link]

  • Chemistry LibreTexts. "13.3: Chemical Shifts in ¹H NMR Spectroscopy". URL:[Link]

  • Chemistry LibreTexts. "4.7: NMR Spectroscopy". URL:[Link]

  • University of Calgary. "Ch 13 - H-NMR Chemical Shifts". URL:[Link]

  • ACS Publications. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". URL:[Link]

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Foundational

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of Methyl 2-(cyclopropylsulfamoyl)acetate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability and melting point...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability and melting point of Methyl 2-(cyclopropylsulfamoyl)acetate. In the absence of direct experimental thermochemical data for this specific compound, this guide outlines the theoretical principles governing its stability, details established experimental and computational methodologies for its determination, and provides an estimated melting point and stability profile based on its structural components. The influence of the cyclopropyl, sulfamoyl, and methyl acetate moieties on the compound's physicochemical properties is discussed. This document serves as a foundational resource for researchers seeking to understand and predict the energetic properties of this and structurally related molecules.

Introduction: The Significance of Thermodynamic Stability and Melting Point in Drug Development

The thermodynamic stability and melting point of an active pharmaceutical ingredient (API) are critical physicochemical parameters that profoundly influence its entire lifecycle, from synthesis and purification to formulation, storage, and ultimately, its bioavailability and efficacy. A thorough understanding of these properties is a cornerstone of robust drug development, ensuring the quality, safety, and consistency of the final medicinal product.

  • Thermodynamic Stability: This intrinsic property dictates a compound's susceptibility to degradation under various environmental stressors, such as heat, light, and humidity. A compound with low thermodynamic stability may have a shorter shelf-life, require stringent storage conditions, and be prone to the formation of potentially toxic degradation products. For Methyl 2-(cyclopropylsulfamoyl)acetate, the presence of a strained cyclopropane ring and a reactive sulfamoyl group presents a unique stability profile that warrants careful investigation.

  • Melting Point: The temperature at which a solid transitions to a liquid is a key indicator of a crystalline solid's purity and identity. A sharp and defined melting point range is characteristic of a pure substance, while impurities typically lead to a depressed and broadened melting range. Furthermore, the melting point provides insights into the strength of the intermolecular forces within the crystal lattice, which can affect properties like solubility and dissolution rate.

This guide will delve into the theoretical underpinnings and practical methodologies for assessing the thermodynamic stability and melting point of Methyl 2-(cyclopropylsulfamoyl)acetate, providing a framework for its comprehensive characterization.

Molecular Structure and its Influence on Physicochemical Properties

The molecular structure of Methyl 2-(cyclopropylsulfamoyl)acetate (C₆H₁₁NO₄S, Molecular Weight: 193.22 g/mol ) is the primary determinant of its thermodynamic stability and melting point. The molecule is comprised of three key functional groups: a cyclopropyl ring, a sulfamoyl group, and a methyl acetate group.

  • Cyclopropyl Ring: This three-membered ring is characterized by significant ring strain due to the deviation of its C-C-C bond angles (60°) from the ideal sp³ bond angle of 109.5°.[1][2] This inherent strain makes the ring susceptible to opening under thermal stress, potentially representing a key pathway for thermal decomposition.[3]

  • Sulfamoyl Group (-SO₂NH-): The sulfonamide functional group is known to be relatively stable, but its thermal decomposition can proceed through several stages.[4] The presence of the N-H bond allows for hydrogen bonding, which can significantly influence the melting point by increasing the energy required to break the crystal lattice.[5]

  • Methyl Acetate Group (-CH₂COOCH₃): This ester group introduces polarity and potential sites for intermolecular interactions. However, esters are generally not capable of acting as hydrogen bond donors, which may result in a lower melting point compared to analogous carboxylic acids.[6] The overall polarity and molecular weight of the compound will also play a crucial role in determining its melting and boiling points.[7]

The interplay of these functional groups—the inherent instability of the cyclopropane ring, the hydrogen bonding capability of the sulfamoyl group, and the polarity of the methyl acetate moiety—will dictate the overall thermodynamic stability and melting point of Methyl 2-(cyclopropylsulfamoyl)acetate.

Determination of Thermodynamic Stability

The thermodynamic stability of a compound is experimentally assessed by subjecting it to controlled temperature programs and measuring the resulting changes in its physical and chemical properties. The two primary techniques for this analysis are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is widely used to determine melting points, glass transitions, and to study decomposition kinetics.[9]

  • Sample Preparation: Accurately weigh 5-10 mg of finely powdered Methyl 2-(cyclopropylsulfamoyl)acetate into an aluminum DSC pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Analysis Conditions:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Heat the sample under a nitrogen atmosphere (flow rate of 50 mL/min) from ambient temperature to a temperature above its decomposition point, at a constant heating rate (e.g., 10 °C/min).[10]

  • Data Analysis: The resulting thermogram will show endothermic or exothermic peaks corresponding to thermal events. The melting point is determined from the onset temperature of the melting endotherm. Decomposition may be observed as a complex series of endothermic or exothermic events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] It is used to determine the thermal stability and to identify the temperature ranges of decomposition.[12]

  • Sample Preparation: Accurately weigh 10-20 mg of Methyl 2-(cyclopropylsulfamoyl)acetate into a ceramic or platinum TGA pan.[13]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Analysis Conditions:

    • Place the sample pan in the TGA furnace.

    • Heat the sample under a nitrogen atmosphere (flow rate of 50 mL/min) from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

Workflow for Thermodynamic Stability Assessment

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Stability Profile P1 Obtain Pure Sample of Methyl 2-(cyclopropylsulfamoyl)acetate P2 Grind to a Fine Powder P1->P2 DSC Differential Scanning Calorimetry (DSC) P2->DSC TGA Thermogravimetric Analysis (TGA) P2->TGA D1 Determine Melting Point (Tm) and Enthalpy of Fusion (ΔHf) DSC->D1 D2 Identify Decomposition Onset Temperature (T_onset) TGA->D2 D3 Analyze Mass Loss Steps TGA->D3 C1 Establish Thermodynamic Stability Profile D1->C1 D2->C1 D3->C1 G cluster_factors Influencing Factors cluster_forces Types of Forces MP Melting Point of Methyl 2-(cyclopropylsulfamoyl)acetate IF Intermolecular Forces MP->IF MW Molecular Weight & Symmetry MP->MW Purity Purity MP->Purity H_Bond Hydrogen Bonding (Sulfamoyl N-H) IF->H_Bond Dipole Dipole-Dipole (Ester, Sulfonyl) IF->Dipole VdW Van der Waals IF->VdW

Caption: Key factors influencing the melting point of an organic compound.

Predicted Physicochemical Properties and Discussion

Due to the lack of publicly available experimental data for Methyl 2-(cyclopropylsulfamoyl)acetate, the following properties are estimated based on its structural features and comparison with related compounds.

PropertyPredicted Value/RangeRationale
Melting Point Moderate to HighThe presence of the sulfamoyl group allows for intermolecular hydrogen bonding, which is expected to result in a relatively high melting point for a molecule of this size. [5]The overall polarity of the molecule will also contribute to strong dipole-dipole interactions.
Thermodynamic Stability ModerateThe high ring strain of the cyclopropyl group is a potential source of instability, making the molecule susceptible to thermal decomposition via ring-opening. [1]However, the sulfamoyl and methyl acetate groups are generally more stable. The onset of decomposition is likely to be lower than that of analogous compounds lacking the cyclopropyl ring.

Discussion:

The thermodynamic stability of Methyl 2-(cyclopropylsulfamoyl)acetate will likely be a balance between the destabilizing effect of the strained cyclopropane ring and the stabilizing influence of the other functional groups. TGA analysis is expected to show a multi-step decomposition profile. The initial mass loss may correspond to the fragmentation of the molecule involving the cyclopropane ring, followed by the decomposition of the sulfamoyl and acetate moieties at higher temperatures.

The melting point is predicted to be relatively high for a molecule of its molecular weight, primarily due to the hydrogen bonding capability of the sulfamoyl group. [5]Impurities from the synthesis and purification process would lead to a lower and broader melting range, underscoring the importance of a well-controlled manufacturing process.

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the thermodynamic stability and melting point of Methyl 2-(cyclopropylsulfamoyl)acetate. While specific experimental data is not yet available, the theoretical principles and established analytical protocols outlined herein offer a robust approach for the characterization of this compound. The interplay of the strained cyclopropyl ring, the hydrogen-bonding sulfamoyl group, and the polar methyl acetate moiety suggests a molecule with a moderate thermal stability and a relatively high melting point. The experimental determination of these properties using DSC, TGA, and capillary melting point analysis is essential for its development as a potential pharmaceutical agent.

References

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Exploratory

Deciphering the MS/MS Fragmentation Landscape of Methyl 2-(cyclopropylsulfamoyl)acetate: A Mechanistic Guide

Executive Summary Methyl 2-(cyclopropylsulfamoyl)acetate is a highly functionalized building block frequently utilized in medicinal chemistry and drug development[1]. With a molecular formula of C6H11NO4S and an exact mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(cyclopropylsulfamoyl)acetate is a highly functionalized building block frequently utilized in medicinal chemistry and drug development[1]. With a molecular formula of C6H11NO4S and an exact monoisotopic mass of 193.0409 Da, its structure features a cyclopropyl ring, a sulfonamide linkage, and a methyl ester[1]. Understanding the gas-phase dissociation of this molecule is critical for bioanalytical quantification, metabolite identification, and pharmacokinetic tracking. This whitepaper provides a comprehensive, mechanistically grounded guide to its electrospray ionization tandem mass spectrometry (ESI-LC-MS/MS) fragmentation patterns.

Structural Dynamics and Charge-Directed Fragmentation

In positive electrospray ionization (ESI+), the protonated precursor ion [M+H]+ is observed at m/z 194.0487. The fragmentation of this molecule is not a random shattering of bonds; rather, it is a highly deterministic process governed by the initial site of protonation. The molecule possesses three primary protonation sites:

  • The ester carbonyl oxygen.

  • The sulfonamide nitrogen.

  • The sulfonyl oxygens.

Upon Collision-Induced Dissociation (CID), the localized charge weakens adjacent bonds, leading to specific, predictable neutral losses and product ions. Extensive studies on polyfunctional sulfonamides have established that their dominant fragmentation pathways include cleavage of the S–N bond, cleavage of the C–S bond, and the extrusion of neutral SO2[2].

High-Resolution LC-MS/MS Experimental Protocol

To ensure reproducibility and analytical trustworthiness, the following self-validating protocol is recommended for the empirical characterization of Methyl 2-(cyclopropylsulfamoyl)acetate. The inclusion of a chromatographic gradient ensures the removal of isobaric matrix interferences, while collision energy ramping captures the full survival yield curve of the precursor ion.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 µg/mL stock solution of the analyte in a diluent of 50:50 (v/v) LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid to promote efficient protonation.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Elute using a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization (ESI+): Operate the mass spectrometer in positive ion mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Collision-Induced Dissociation (CID): Isolate the precursor ion ([M+H]+ m/z 194.0487) in the quadrupole. Ramp the collision energy (CE) from 10 eV to 40 eV using Argon or Nitrogen as the collision gas. Ramping is critical because fragile bonds (like the ester) cleave at low CE (~15 eV), while rigid rearrangements (like SO2 extrusion) require higher CE (~25-30 eV).

  • Detection: Record the product ion spectra using a high-resolution mass analyzer (TOF or Orbitrap) to ensure mass accuracy within < 5 ppm, validating the empirical formulas of the fragments.

Workflow A Sample Prep (1 µg/mL, 0.1% FA) B UHPLC Separation (C18, Gradient) A->B C ESI(+) Ionization [M+H]+ m/z 194.048 B->C D CID Fragmentation (CE Ramping 10-40 eV) C->D E HRMS Detection (TOF/Orbitrap) D->E

Figure 1: Standardized LC-ESI-MS/MS workflow for sulfonamide ester characterization.

Mechanistic Fragmentation Pathways

Pathway A: Ester-Driven Neutral Loss (Low Energy)

Protonation at the ester carbonyl oxygen creates an excellent leaving group. Under low collision energy, the molecule undergoes a nucleophilic rearrangement or direct heterolytic cleavage to expel neutral methanol (CH3OH, 32.0262 Da).

  • Reaction: [M+H]+ (m/z 194.0487) → [M+H - CH3OH]+ (m/z 162.0225).

  • Causality: The resulting product is a highly stable, resonance-stabilized acylium ion. Because the activation energy for this cleavage is low, it is often the first fragment observed during CE ramping.

Pathway B: Sulfonamide S-N Bond Cleavage (Medium Energy)

The S-N bond is the defining structural vulnerability of sulfonamides[2]. Protonation at the sulfonamide nitrogen lengthens and weakens this bond. Upon CID, the bond dissociates via an intermediate ion-neutral complex[3]. According to Stevenson's rule, the positive charge will preferentially remain on the fragment with the lower ionization energy[3].

  • Reaction 1 (Charge on Amine): The cleavage yields the intact cyclopropylamine cation at m/z 58.0657 (C3H8N+). Due to the high stability of the protonated secondary amine, this ion frequently presents as the base peak in the MS/MS spectrum[3].

  • Reaction 2 (Charge on Sulfonyl): Alternatively, the charge is retained on the sulfonyl moiety, resulting in the neutral loss of cyclopropylamine (57.0579 Da) to yield the sulfonyl cation at m/z 136.9908 (C3H5O4S+).

Pathway C: Gas-Phase SO2 Extrusion (High Energy)

A hallmark of sulfonamide mass spectrometry is the unanticipated loss of sulfur dioxide (SO2, 63.9619 Da)[4]. This is not a simple bond cleavage but a complex gas-phase intramolecular rearrangement. It involves the migration of the amine moiety to the adjacent carbon prior to the extrusion of the SO2 neutral[5].

  • Reaction: [M+H]+ (m/z 194.0487) → [M+H - SO2]+ (m/z 130.0868).

  • Sequential Loss: The acylium ion generated in Pathway A (m/z 162.0225) can also undergo secondary SO2 extrusion to yield a terminal fragment at m/z 98.0606 .

Fragmentation M Precursor Ion [M+H]+ m/z 194.0487 A Acylium Ion m/z 162.0225 M->A - CH3OH (32 Da) Ester Cleavage B Sulfonyl Cation m/z 136.9908 M->B - C3H7N (57 Da) S-N Cleavage C Cyclopropylamine Ion m/z 58.0657 M->C S-N Cleavage Charge on Amine D SO2 Extrusion m/z 130.0868 M->D - SO2 (64 Da) Rearrangement E Secondary Acylium m/z 98.0606 A->E - SO2 (64 Da) Rearrangement

Figure 2: Proposed ESI(+) CID fragmentation tree for Methyl 2-(cyclopropylsulfamoyl)acetate.

Quantitative Data Summary

The following table summarizes the theoretical exact masses of the precursor and product ions. When executing the protocol described in Section 2, empirical m/z values should be compared against these theoretical values to ensure a mass error of < 5 ppm.

Ion TypeEmpirical FormulaTheoretical m/zNeutral Loss (Da)Fragmentation MechanismExpected Abundance
Precursor C6H12NO4S+194.0487N/AProtonation [M+H]+Low (at high CE)
Product C5H8NO3S+162.022532.0262 (CH3OH)Ester Cleavage (Acylium formation)High
Product C3H5O4S+136.990857.0579 (C3H7N)S-N Cleavage (Sulfonyl cation)Medium
Product C6H12NO2+130.086863.9619 (SO2)Intramolecular SO2 ExtrusionMedium
Product C5H8NO+98.060695.9881 (CH3OH + SO2)Sequential Ester Cleavage + SO2 ExtrusionLow
Product C3H8N+58.0657135.9830 (C3H4O4S)S-N Cleavage (Charge retention on amine)High (Base Peak)

References

  • Methyl 2-(cyclopropylsulfamoyl)
  • Source: Journal of the American Society for Mass Spectrometry (ACS Publications)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation Source: ResearchGate URL
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement Source: ResearchGate URL

Sources

Exploratory

Physicochemical properties and aqueous solubility of Methyl 2-(cyclopropylsulfamoyl)acetate

An In-depth Technical Guide to the Physicochemical Properties and Aqueous Solubility of Methyl 2-(cyclopropylsulfamoyl)acetate Introduction Methyl 2-(cyclopropylsulfamoyl)acetate is a chemical compound with the molecular...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties and Aqueous Solubility of Methyl 2-(cyclopropylsulfamoyl)acetate

Introduction

Methyl 2-(cyclopropylsulfamoyl)acetate is a chemical compound with the molecular formula C₆H₁₁NO₄S[1]. As with any molecule of interest in the pharmaceutical and chemical sciences, a thorough understanding of its physicochemical properties is paramount. These properties govern the compound's behavior in various environments, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulations. This guide provides a detailed overview of the known physicochemical characteristics of Methyl 2-(cyclopropylsulfamoyl)acetate and presents a comprehensive, field-proven protocol for the experimental determination of its aqueous solubility, a critical parameter for drug development and scientific research.

The Significance of Physicochemical Profiling

In the realm of drug discovery and development, the early characterization of a compound's physicochemical properties is a critical step. Parameters such as molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA) provide initial insights into a molecule's potential for oral bioavailability and cell permeability. However, aqueous solubility is arguably one of the most crucial properties. Poor aqueous solubility can lead to a host of challenges, including incomplete absorption, high inter-individual variability in bioavailability, and difficulties in formulation development[2]. Therefore, accurate and reliable determination of aqueous solubility is a cornerstone of preclinical development.

Physicochemical Properties of Methyl 2-(cyclopropylsulfamoyl)acetate

PropertyValueSource
Molecular Formula C₆H₁₁NO₄S[1]
Molecular Weight 193.22 g/mol [1]
Topological Polar Surface Area (TPSA) 72.47 Ų[1]
LogP (Octanol-Water Partition Coefficient) -0.7588[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 4[1]
CAS Number 1340255-50-6[1][3]

Note: The LogP value is a computed prediction and should be experimentally verified for definitive assessment of the compound's lipophilicity.

Determination of Aqueous Solubility: A Practical Guide

Given the absence of published experimental solubility data for Methyl 2-(cyclopropylsulfamoyl)acetate, this section provides a detailed, step-by-step protocol for determining its aqueous solubility. The "shake-flask" method is described here, as it is widely regarded as the "gold standard" for measuring thermodynamic (or equilibrium) solubility, providing a robust and reliable measurement of a compound's intrinsic solubility in a given medium[4][5][6].

Experimental Principle

The shake-flask method involves adding an excess of the solid compound to a specific volume of the aqueous medium of interest (e.g., purified water, phosphate-buffered saline). The mixture is then agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the undissolved solid and the dissolved compound. Once equilibrium is established, the undissolved solid is removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is designed to be a self-validating system, incorporating best practices to ensure the generation of accurate and reproducible data.

1. Materials and Reagents:

  • Methyl 2-(cyclopropylsulfamoyl)acetate (solid form)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Methanol or other suitable organic solvent (for stock solution and HPLC mobile phase)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • HPLC system with a UV detector

  • Analytical balance

2. Step-by-Step Methodology:

  • Preparation of the Aqueous Medium: Prepare the desired volume of the aqueous medium (e.g., PBS pH 7.4) and ensure it is equilibrated to the desired experimental temperature (typically 25°C or 37°C).

  • Addition of Excess Solid: Accurately weigh an excess amount of Methyl 2-(cyclopropylsulfamoyl)acetate and add it to a pre-labeled scintillation vial. The amount should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at the end of the experiment.

  • Incubation and Equilibration: Add a precise volume of the pre-warmed aqueous medium to the vial containing the compound. Cap the vial tightly and place it in the temperature-controlled shaker. Agitate the mixture at a constant speed for a defined period, typically 24 to 48 hours, to ensure that equilibrium is reached[4][7].

  • Phase Separation: After the incubation period, carefully remove the vials from the shaker. Allow the vials to stand for a short period to allow the larger particles to settle. To separate the saturated solution from the undissolved solid, two common methods can be employed:

    • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the undissolved solid.

    • Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean collection vial. It is crucial to use a filter material that does not bind the compound of interest.

  • Sample Preparation for Analysis: Accurately dilute an aliquot of the clear supernatant with a suitable solvent (e.g., methanol or mobile phase) to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis by HPLC: Analyze the diluted sample by a validated HPLC method to determine the concentration of Methyl 2-(cyclopropylsulfamoyl)acetate. A standard calibration curve should be prepared using accurately weighed standards of the compound.

  • Data Analysis: Calculate the aqueous solubility of Methyl 2-(cyclopropylsulfamoyl)acetate in the chosen medium based on the measured concentration in the saturated supernatant and the dilution factor used. The results are typically expressed in units of µg/mL or µM.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic aqueous solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess Methyl 2-(cyclopropylsulfamoyl)acetate add_buffer Add buffer to compound prep_compound->add_buffer prep_buffer Prepare and equilibrate aqueous buffer (e.g., PBS) prep_buffer->add_buffer shake Agitate at constant temperature (24-48h) add_buffer->shake centrifuge Centrifuge or filter the suspension shake->centrifuge collect Collect clear supernatant centrifuge->collect dilute Dilute supernatant collect->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility hplc->calculate

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Methyl 2-(cyclopropylsulfamoyl)acetate as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Advantage of the Cyclopropylsulfamoyl Moiety In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the Cyclopropylsulfamoyl Moiety

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. Methyl 2-(cyclopropylsulfamoyl)acetate has emerged as a valuable building block for medicinal chemists, offering a unique combination of a reactive ester, an acidic N-H group, and the beneficial cyclopropyl and sulfonamide functionalities.

The cyclopropyl group, a small, strained carbocycle, is increasingly utilized in drug design to enhance metabolic stability, improve potency, and reduce off-target effects.[1][2][3] Its rigid nature can lock a molecule into a bioactive conformation, contributing to more favorable binding with target proteins.[2] The sulfonamide group is a well-established pharmacophore present in numerous approved drugs, known for its ability to form key hydrogen bond interactions with biological targets. When combined, the cyclopropylsulfamoyl group offers a powerful tool for modulating a drug candidate's properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Methyl 2-(cyclopropylsulfamoyl)acetate in the synthesis of biologically active molecules, with a particular focus on the construction of heterocyclic scaffolds relevant to kinase inhibition.[4][5][6]

Chemical Profile of Methyl 2-(cyclopropylsulfamoyl)acetate

A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis.

PropertyValueSource
CAS Number 1340255-50-6[7][8]
Molecular Formula C₆H₁₁NO₄S[7]
Molecular Weight 193.22 g/mol [7]
Appearance White to off-white solidSupplier Data
Solubility Soluble in methanol, ethyl acetate, dichloromethaneInferred from typical reaction conditions
pKa (N-H) Estimated 8-10Estimated based on similar sulfonamides

Core Synthetic Applications: A Gateway to Bioactive Heterocycles

Methyl 2-(cyclopropylsulfamoyl)acetate is a bifunctional reagent, possessing two primary sites of reactivity that can be exploited for the synthesis of a diverse array of molecular architectures. The activated methylene group, flanked by the ester and sulfonyl groups, can be deprotonated to form a nucleophilic carbanion. Additionally, the sulfonamide N-H is acidic and can be deprotonated or participate in condensation reactions.

This dual reactivity makes it an ideal precursor for constructing various heterocyclic systems, particularly pyrimidinones and related scaffolds, which are prevalent in many kinase inhibitors.

Protocol 1: Synthesis of Methyl 2-(cyclopropylsulfamoyl)acetate

A reliable synthesis of the building block is the essential first step. The following protocol describes a common method for the preparation of Methyl 2-(cyclopropylsulfamoyl)acetate from commercially available starting materials.

Reaction Scheme:

Synthesis_of_Methyl_2-(cyclopropylsulfamoyl)acetate Cyclopropylamine Cyclopropylamine Methanol Methanol Intermediate Cyclopropylsulfamoyl acetyl chloride Product Methyl 2-(cyclopropylsulfamoyl)acetate Intermediate->Product Methanol, rt

Caption: Synthesis of Methyl 2-(cyclopropylsulfamoyl)acetate.

Materials:

  • Chlorosulfonyl acetyl chloride

  • Cyclopropylamine

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve cyclopropylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Add a solution of chlorosulfonyl acetyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quenching and Esterification: Cool the reaction mixture back to 0 °C. Slowly and carefully add anhydrous methanol (5.0 equivalents) to the reaction mixture. The methanol will react with the intermediate cyclopropylsulfamoyl acetyl chloride to form the desired methyl ester. Stir at room temperature for 1 hour.

  • Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure Methyl 2-(cyclopropylsulfamoyl)acetate.

Protocol 2: Synthesis of a 2-(Cyclopropylsulfamoylmethyl)-pyrimidin-4-one Derivative

This protocol details a classic application of Methyl 2-(cyclopropylsulfamoyl)acetate in a cyclocondensation reaction to form a substituted pyrimidinone, a common core in kinase inhibitors.

Reaction Scheme:

Pyrimidinone_Synthesis Amidine Substituted Amidine (e.g., Benzamidine) Product 2-(Cyclopropylsulfamoylmethyl)- 6-phenylpyrimidin-4(3H)-one Amidine->Product Base Sodium Methoxide Solvent Methanol

Caption: Cyclocondensation to form a pyrimidinone derivative.

Materials:

  • Methyl 2-(cyclopropylsulfamoyl)acetate

  • A substituted amidine hydrochloride (e.g., benzamidine hydrochloride)

  • Sodium methoxide (NaOMe), 25 wt% solution in methanol

  • Methanol (MeOH)

  • Glacial acetic acid

  • Deionized water

  • Standard laboratory glassware for reflux reactions

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a solution of Methyl 2-(cyclopropylsulfamoyl)acetate (1.0 equivalent) in methanol in a round-bottom flask, add the substituted amidine hydrochloride (1.1 equivalents).

  • Base Addition: Add sodium methoxide solution (2.5 equivalents) to the stirred mixture. A precipitate may form.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-8 hours.

  • Reaction Monitoring: Monitor the reaction for the consumption of the starting materials using TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath. Neutralize the reaction mixture by the dropwise addition of glacial acetic acid until the pH is approximately 7.

  • Precipitation and Isolation: The product will often precipitate upon neutralization. If precipitation is slow, add a small amount of deionized water to induce crystallization. Collect the solid product by vacuum filtration, washing the filter cake with cold methanol and then water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(cyclopropylsulfamoylmethyl)-pyrimidin-4-one derivative.

Causality in Experimental Choices

  • Choice of Base: Sodium methoxide is used in the pyrimidinone synthesis as it is a strong, non-nucleophilic (towards the ester) base in its parent alcohol, capable of deprotonating the active methylene group of the sulfamoylacetate to initiate the condensation reaction.

  • Solvent Selection: Anhydrous solvents are crucial in the synthesis of the building block to prevent premature hydrolysis of the reactive acyl chloride intermediate. In the cyclocondensation, methanol is an ideal solvent as it is the solvent for the sodium methoxide reagent and has a suitable boiling point for the reaction.

  • Work-up Procedure: The aqueous work-up with mild acid and base washes is designed to remove unreacted starting materials, the triethylamine catalyst, and other water-soluble byproducts, ensuring a cleaner crude product for purification.

  • Purification Methods: Flash column chromatography is a standard and effective method for purifying moderately polar organic compounds like the title building block. For the pyrimidinone product, which is often a crystalline solid, recrystallization is an efficient purification technique that can yield highly pure material.

Troubleshooting and Field-Proven Insights

  • Low Yield in Building Block Synthesis: Incomplete reaction or hydrolysis of the acyl chloride are common issues. Ensure all glassware is thoroughly dried and the reaction is run under a dry, inert atmosphere. Using freshly distilled solvents and reagents can also improve yields.

  • Incomplete Cyclocondensation: If the reaction stalls, a stronger base or higher boiling point solvent (e.g., ethanol with sodium ethoxide) could be employed. However, this may also lead to side reactions. Verifying the quality of the amidine starting material is also recommended.

  • Product Oiling Out During Precipitation: If the pyrimidinone product does not crystallize upon neutralization, it may be "oiling out." This can sometimes be resolved by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal if available. Alternatively, the product can be extracted into an organic solvent like ethyl acetate, and then purified by column chromatography.

Conclusion

Methyl 2-(cyclopropylsulfamoyl)acetate is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of reactive sites allows for the efficient construction of complex heterocyclic scaffolds that are of significant interest in drug discovery, particularly for the development of kinase inhibitors. The protocols and insights provided herein are intended to empower researchers to effectively utilize this reagent in their synthetic campaigns, accelerating the discovery of new therapeutic agents.

References

  • Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. PubMed.
  • Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][4][6][7]triazines. ResearchGate. Available at: [Link]

  • Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. MDPI. Available at: [Link]

  • methyl 2-(cyclopropylsulfamoyl)acetate — Chemical Substance Information. NextSDS. Available at: [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. Available at: [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

  • (PDF) Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. ResearchGate. Available at: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. Available at: [Link]

  • methyl 2-(cyclopropylsulfamoyl)acetate — Chemical Substance Information. NextSDS. Available at: [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

Sources

Application

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of Methyl 2-(cyclopropylsulfamoyl)acetate

Executive Summary Methyl 2-(cyclopropylsulfamoyl)acetate (CAS: 1340255-50-6) is a highly versatile, bifunctional building block frequently utilized in the development of complex pharmacophores, including LPAR1 antagonist...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(cyclopropylsulfamoyl)acetate (CAS: 1340255-50-6) is a highly versatile, bifunctional building block frequently utilized in the development of complex pharmacophores, including LPAR1 antagonists and IRAK-M degraders[1]. The molecule presents a unique synthetic challenge and opportunity: it possesses both an acidic α -methylene group (flanked by an ester and a sulfonyl group) and a secondary sulfonamide N-H.

This application note provides a comprehensive, self-validating guide for drug development professionals to achieve strict chemocontrol over Palladium-catalyzed cross-coupling. By modulating the base strength and the steric environment of the phosphine ligand, researchers can selectively direct arylation to either the carbon ( α -arylation) or the nitrogen (N-arylation) center.

Mechanistic Rationale & Chemoselectivity

The chemoselectivity of Methyl 2-(cyclopropylsulfamoyl)acetate is governed by the distinct pKa​ values of its two acidic sites and the steric bite angle of the chosen palladium-ligand complex.

  • The C-Arylation Pathway ( α -Arylation): The α -methylene protons possess a pKa​ of ~12–14. To achieve C-C bond formation, a strong, non-nucleophilic base such as LiHMDS is required to fully deprotonate the carbon, forming a highly reactive kinetic enolate. Because the sulfonamide N-H is more acidic ( pKa​ ~10), 2.2 equivalents of base must be used to form the dianion (or a highly polarized mono-anion equilibrium) and prevent the N-H from quenching the C-enolate. The use of bulky, electron-rich biaryl phosphine ligands such as t-BuXPhos is critical for accelerating reductive elimination at the sterically hindered α -carbon, a principle established by [2]. Furthermore, demonstrated that Pd-catalyzed α -arylation of CH-acidic methanesulfonamides is highly efficient when paired with robust enolization strategies[3].

  • The N-Arylation Pathway (Buchwald-Hartwig): Conversely, the N-arylation of weakly nucleophilic secondary sulfonamides requires the strict suppression of C-enolate formation. As demonstrated by, the combination of a weak base ( K2​CO3​ ) selectively deprotonates the sulfonamide N-H without disturbing the α -methylene group[4]. The catalyst system utilizing t-BuBrettPhos is specifically optimized for the C-N coupling of weakly nucleophilic amides, driving the catalytic cycle exclusively toward the nitrogen atom.

Pathway Visualization

Chemoselectivity Substrate Methyl 2-(cyclopropylsulfamoyl)acetate (Bifunctional Substrate) CondC C-Arylation Pathway Strong Base (LiHMDS) Pd2(dba)3 / t-BuXPhos Substrate->CondC pKa ~12-14 (C-H) CondN N-Arylation Pathway Weak Base (K2CO3) [Pd(allyl)Cl]2 / t-BuBrettPhos Substrate->CondN pKa ~10 (N-H) ProdC α-Aryl Sulfonylacetate (C-C Bond Formation) CondC->ProdC Kinetic Enolate ProdN N-Aryl Sulfonamide (C-N Bond Formation) CondN->ProdN Sulfonamide Anion

Figure 1: Divergent chemoselective cross-coupling pathways for the bifunctional acetate substrate.

Reaction Optimization Data

The following table summarizes the quantitative optimization data for directing the cross-coupling of Methyl 2-(cyclopropylsulfamoyl)acetate with 4-bromotoluene.

EntryCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Major ProductSelectivity (C:N)Yield (%)
1 Pd2​(dba)3​ (2.0)t-BuXPhos (4.5)LiHMDS (2.2)THF25 α -Aryl 98:2 86
2 Pd2​(dba)3​ (2.0)XPhos (4.5)NaOtBu (2.2)Toluene80 α -Aryl85:1574
3 [Pd(allyl)Cl]2​ (1.0)t-BuBrettPhos (3.0) K2​CO3​ (1.5)2-MeTHF80N-Aryl 2:98 91
4 [Pd(allyl)Cl]2​ (1.0)BippyPhos (3.0) Cs2​CO3​ (1.5)Dioxane100N-Aryl10:9082

Note: Entry 1 and Entry 3 represent the optimized, self-validating conditions detailed in the protocols below.

Self-Validating Experimental Protocols

Protocol A: Highly Selective α -Arylation (C-C Coupling)

This protocol utilizes a strong base to generate the kinetic enolate, driving C-arylation at room temperature.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with Methyl 2-(cyclopropylsulfamoyl)acetate (1.0 mmol, 1.0 eq), aryl bromide (1.1 mmol, 1.1 eq), Pd2​(dba)3​ (0.02 mmol, 2 mol%), and t-BuXPhos (0.045 mmol, 4.5 mol%).

  • Solvent Addition: Add 5.0 mL of anhydrous THF (0.2 M).

    • Self-Validating Checkpoint: The solution must immediately turn a deep purple/red color, indicating the presence of the intact Pd2​(dba)3​ complex.

  • Enolization: Cool the vial to 0 °C using an ice bath. Slowly add LiHMDS (1.0 M in THF, 2.2 mL, 2.2 eq) dropwise over 5 minutes.

    • Self-Validating Checkpoint: The solution will transition to a deep orange/red homogeneous mixture. This color shift confirms the successful formation of the active Pd(0) species and the substrate dianion. If the solution turns black, oxygen ingress or moisture has quenched the catalyst.

  • Reaction: Remove the ice bath and stir at 25 °C for 4 hours.

    • Self-Validating Checkpoint: As the reaction proceeds, a fine white precipitate (LiBr) will form, and the solution will lighten to a pale yellow. IPC via LC-MS should show >95% conversion of the starting material.

  • Workup: Quench the reaction with 5 mL of saturated aqueous NH4​Cl . Extract with EtOAc (3 × 10 mL), dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Highly Selective N-Arylation (C-N Coupling)

This protocol utilizes a weak base and elevated temperatures to selectively couple the sulfonamide nitrogen without disturbing the acidic methylene.

  • Preparation: On a benchtop under standard Schlenk conditions, charge a vial with Methyl 2-(cyclopropylsulfamoyl)acetate (1.0 mmol, 1.0 eq), aryl bromide (1.1 mmol, 1.1 eq), [Pd(allyl)Cl]2​ (0.01 mmol, 1 mol%), t-BuBrettPhos (0.03 mmol, 3 mol%), and finely milled anhydrous K2​CO3​ (1.5 mmol, 1.5 eq).

  • Solvent Addition: Add 5.0 mL of anhydrous 2-MeTHF (0.2 M).

  • Reaction: Seal the vial and heat to 80 °C in an oil bath for 12 hours.

    • Self-Validating Checkpoint: The initial yellow heterogeneous mixture will slowly transition to a darker amber hue as the catalytic cycle turns over.

    • Self-Validating Checkpoint: IPC by TLC (Hexanes/EtOAc 7:3) will show the disappearance of the starting material ( Rf​ ~0.3) and the appearance of a distinct, UV-active product spot ( Rf​ ~0.5). Crucially, no highly polar baseline spots (indicative of ester hydrolysis or degradation) should be present.

  • Workup: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove inorganic salts, washing with EtOAc (15 mL). Concentrate the filtrate and purify via flash chromatography.

References

  • Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α -Arylation of Esters. Journal of the American Chemical Society, 123(33), 7996-8002.

  • Grimm, J. B., Katcher, M. H., Witter, D. J., & Northrup, A. B. (2007). A New Strategy for the Synthesis of Benzylic Sulfonamides: Palladium-Catalyzed Arylation and Sulfonamide Metathesis. The Journal of Organic Chemistry, 72(21), 8135-8138.

  • Rosen, B. R., Ruble, J. C., Beauchamp, T. J., & Navarro, A. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters, 13(10), 2564-2567.

Sources

Method

Application Notes &amp; Protocols: Methyl 2-(cyclopropylsulfamoyl)acetate as a Strategic Building Block in Modern Sulfonamide Drug Discovery

Abstract The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to a wide array of therapeutics.[1][2] However, the concurrent demands for high potency, metabolic stability, and optimized phys...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to a wide array of therapeutics.[1][2] However, the concurrent demands for high potency, metabolic stability, and optimized physicochemical properties require innovative molecular scaffolds. This guide details the strategic application of Methyl 2-(cyclopropylsulfamoyl)acetate, a versatile building block that combines the proven pharmacophoric properties of the sulfonamide moiety with the unique advantages of a cyclopropyl group. The incorporation of the cyclopropyl ring is a well-established strategy in modern drug design to enhance potency, increase metabolic stability, reduce off-target effects, and improve pharmacokinetic profiles.[3][4][5][6] This document provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed synthetic protocols, and the scientific rationale for leveraging this reagent in the discovery of next-generation sulfonamide drugs.

The Strategic Imperative: Why Combine Cyclopropyl and Sulfonamide Moieties?

The design of a successful drug candidate is a multi-parameter optimization challenge. The Methyl 2-(cyclopropylsulfamoyl)acetate scaffold is pre-optimized to address several of these challenges simultaneously.

The Cyclopropyl Group: More Than a Small Ring

The three-membered carbocycle is not merely a lipophilic spacer; its unique stereoelectronic properties, stemming from significant ring strain, confer a host of benefits.[5]

  • Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in linear alkanes or other cycloalkanes.[5][6] This increased C-H bond dissociation energy makes the moiety significantly less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[5][7] Replacing metabolically vulnerable groups like iso-propyl or gem-dimethyl with a cyclopropyl ring is a field-proven strategy to enhance a compound's half-life.

  • Conformational Rigidity and Potency: The rigid, planar nature of the cyclopropyl ring acts as a conformational lock, reducing the entropic penalty upon binding to a biological target.[5][6] This pre-organization into a bioactive conformation can lead to a significant increase in binding affinity and, consequently, potency.

  • Optimized Physicochemical Properties: The cyclopropyl group serves as an effective bioisostere for other common functionalities like vinyl groups or gem-dimethyl groups.[4][5] This allows for the fine-tuning of lipophilicity (LogP), pKa, and solubility to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]

The Sulfonamide Core: A Privileged Pharmacophore

The sulfonamide functional group (-SO₂NR₂) is a key structural motif in countless approved drugs, prized for its ability to act as a hydrogen bond acceptor and its chemical stability.[1][2] Its applications span a vast range of therapeutic areas, including antimicrobial, anti-inflammatory, diuretic, and anticancer agents.[2][8]

The combination of these two moieties in Methyl 2-(cyclopropylsulfamoyl)acetate provides a starting point for creating novel chemical entities with enhanced drug-like properties.

cluster_0 Strategic Advantages of the Scaffold cluster_1 Medicinal Chemistry Outcomes Start Methyl 2-(cyclopropylsulfamoyl)acetate Cyclopropyl Cyclopropyl Moiety Start->Cyclopropyl Sulfonamide Sulfonamide Core Start->Sulfonamide Ester Methyl Ester Handle Start->Ester Potency Increased Potency & Binding Affinity Cyclopropyl->Potency Rigidity Metabolism Enhanced Metabolic Stability (Blocks CYP Oxidation) Cyclopropyl->Metabolism Strong C-H Bonds ADME Modulated Physicochemical Properties (LogP, pKa) Cyclopropyl->ADME Bioisostere Sulfonamide->Potency H-Bonding Synthesis Versatile Synthetic Derivatization Ester->Synthesis Coupling Site

Caption: Logical flow of benefits from the core scaffold.

Physicochemical & Structural Data

A clear understanding of the starting material's properties is critical for experimental design.

PropertyValueSource
Chemical Name Methyl 2-(cyclopropylsulfamoyl)acetate[9]
CAS Number 1340255-50-6[9][10]
Molecular Formula C₆H₁₁NO₄S[9]
Molecular Weight 193.22 g/mol [9]
Appearance Typically an off-white to white solidGeneral
SMILES O=C(OC)CS(=O)(NC1CC1)=O[9]
Purity (Typical) ≥98%[9]

Core Synthetic Protocol: From Building Block to Lead Compound

The true utility of Methyl 2-(cyclopropylsulfamoyl)acetate lies in its reactive handles. The methyl ester is readily converted to a carboxylic acid, which serves as a key attachment point for a wide variety of amines via standard amide coupling, enabling rapid library synthesis for structure-activity relationship (SAR) studies.

start Methyl 2-(cyclopropylsulfamoyl)acetate step1 Step 1: Saponification (Ester Hydrolysis) start->step1 intermediate 2-(cyclopropylsulfamoyl)acetic acid (Carboxylic Acid Intermediate) step1->intermediate step2 Step 2: Amide Coupling (e.g., HATU, EDC) intermediate->step2 end Final Product: N-Substituted Amide Library step2->end

Caption: General two-step synthetic workflow.

Protocol 1: Synthesis of 2-(Cyclopropylsulfamoyl)acetic Acid

Objective: To hydrolyze the methyl ester of the starting material to its corresponding carboxylic acid, preparing it for subsequent amide coupling.

Materials:

  • Methyl 2-(cyclopropylsulfamoyl)acetate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Methyl 2-(cyclopropylsulfamoyl)acetate (1.0 eq) in a 3:1 mixture of THF and deionized water (e.g., 15 mL THF and 5 mL water per 1 g of starting material).

  • Saponification: Cool the solution to 0 °C in an ice bath. Add LiOH·H₂O (1.5 eq) portion-wise.

    • Scientist's Note: Using LiOH is common for ester saponification as it is less prone to promoting side reactions compared to NaOH or KOH in some substrates. The reaction is cooled initially to control any potential exotherm.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup - Quenching and Acidification: Once complete, concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and cool to 0 °C. Carefully acidify the solution to pH ~2-3 by the slow, dropwise addition of 1 M HCl. A precipitate may form.

    • Rationale: Acidification protonates the carboxylate salt, rendering the carboxylic acid product neutral and thus extractable into an organic solvent.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with Ethyl Acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water (1x) and brine (1x). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(cyclopropylsulfamoyl)acetic acid. The product can be used directly in the next step or purified by recrystallization or chromatography if necessary.

Protocol 2: Amide Coupling to Synthesize Target Derivatives

Objective: To couple the synthesized carboxylic acid with a diverse range of primary or secondary amines to generate a library of novel sulfonamide derivatives.

Materials:

  • 2-(cyclopropylsulfamoyl)acetic acid (1.0 eq)

  • Desired primary or secondary amine (R¹R²NH) (1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the 2-(cyclopropylsulfamoyl)acetic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add the desired amine (1.1 eq), followed by DIPEA (3.0 eq). Cool the mixture to 0 °C.

    • Scientist's Note: DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction and to maintain a basic pH required for efficient coupling. An excess is used to ensure the reaction goes to completion.

  • Coupling: Add HATU (1.2 eq) portion-wise to the cooled solution. The solution may turn yellow.

    • Rationale: HATU is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered or poorly nucleophilic amines. It is pre-activated by the base.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting acid is consumed as monitored by LC-MS (typically 4-16 hours).

  • Workup - Quench: Pour the reaction mixture into a separatory funnel containing water or a saturated solution of NaHCO₃.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure target amide.

Hypothetical Case Study: Improving Metabolic Stability

Scenario: A lead compound, Compound A , containing a gem-dimethyl group shows excellent potency against its target kinase but suffers from rapid metabolic degradation via oxidation of one of the methyl groups.

Strategy: Employ bioisosteric replacement. Synthesize Compound B by replacing the gem-dimethyl acetic acid moiety with the cyclopropylsulfamoyl acetic acid moiety using the protocols above.

cluster_A Compound A (Metabolically Labile) cluster_B Compound B (Metabolically Stable) A_Struct R-NH-CO-C(CH₃)₂-X A_Metabolism CYP450 Oxidation (Hydroxylation at CH₃) A_Struct->A_Metabolism A_Result Rapid Clearance Poor PK Profile A_Metabolism->A_Result B_Result Slow Clearance Improved PK Profile B_Struct R-NH-CO-CH₂-SO₂-NH-(c-Pr) B_Metabolism Metabolic Site Blocked (Strong C-H bonds in c-Pr) B_Struct->B_Metabolism B_Metabolism->B_Result

Caption: Bioisosteric replacement logic to block metabolism.

Expected Data Outcomes:

Compound IDTarget IC₅₀ (nM)Human Liver Microsome Stability (t₁/₂, min)
Compound A 515
Compound B 8>120

Interpretation: The introduction of the cyclopropylsulfamoyl group (Compound B ) successfully blocked the primary route of metabolism, dramatically increasing the metabolic half-life from 15 minutes to over 2 hours. This comes with a negligible loss in potency, making Compound B a far superior candidate for further development. This exemplifies the power of Methyl 2-(cyclopropylsulfamoyl)acetate as a strategic tool to solve common drug discovery problems.

References

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link][3]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link][4]

  • Various Authors. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. [Link][11]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link][6]

  • Various Authors. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link][12]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link][7]

  • Various Authors. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. [Link][13]

  • Various Authors. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link][14]

  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link][15]

  • Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. [Link][16]

  • ResearchGate. (n.d.). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl group... ResearchGate. [Link][17]

  • Various Authors. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company. [Link][2]

  • Various Authors. (2023). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. PMC. [Link][8]

  • Kulén, M., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. PMC. [Link][18]

  • NextSDS. (n.d.). methyl 2-(cyclopropylsulfamoyl)acetate — Chemical Substance Information. NextSDS. [Link][10]

Sources

Application

Application Note: Enhanced LC-MS/MS Quantification of Methyl 2-(cyclopropylsulfamoyl)acetate via N-Methylation Derivatization

Abstract This application note presents a robust and sensitive method for the quantitative analysis of Methyl 2-(cyclopropylsulfamoyl)acetate in complex biological matrices by liquid chromatography-tandem mass spectromet...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of Methyl 2-(cyclopropylsulfamoyl)acetate in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Direct analysis of this small, polar compound is hampered by poor retention on reversed-phase columns and suboptimal ionization efficiency. To overcome these challenges, a chemical derivatization strategy was employed. The acidic proton of the sulfamoyl group was methylated using Trimethylsilyldiazomethane (TMS-DM), a safe and effective reagent. This derivatization significantly increases the analyte's hydrophobicity, leading to improved chromatographic retention and peak shape, while also enhancing signal intensity and stability in the mass spectrometer. We provide detailed, step-by-step protocols for the derivatization procedure and the subsequent LC-MS/MS analysis, along with method performance data that demonstrates a substantial improvement in sensitivity and reliability. This method is ideally suited for researchers in drug development and metabolism studies requiring accurate quantification of this and structurally related compounds.

Introduction: The Analytical Challenge

Methyl 2-(cyclopropylsulfamoyl)acetate is a small polar molecule (LogP ≈ -0.76) characterized by a methyl ester and a cyclopropylsulfamoyl functional group.[1] In pharmaceutical research and development, the accurate quantification of such compounds in biological fluids is essential for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies. However, their physicochemical properties present significant challenges for conventional reversed-phase liquid chromatography-mass spectrometry (LC-MS) analysis.[2][3]

Key analytical hurdles include:

  • Poor Chromatographic Retention: The high polarity of the analyte leads to minimal interaction with non-polar stationary phases (e.g., C18), resulting in early elution, often near the solvent front where matrix effects are most pronounced.

  • Weak Ionization Efficiency: The molecule lacks a readily ionizable basic functional group, such as a primary or secondary amine, which is ideal for generating a strong signal in the commonly used positive electrospray ionization (ESI) mode.[4][5] While the acidic proton on the sulfonamide nitrogen allows for negative mode analysis, this approach is often less sensitive and more susceptible to background interference.

Chemical derivatization is a powerful strategy to modify an analyte's properties to make it more amenable to a specific analytical technique.[6][7][8] By converting a polar functional group into a less polar, more easily ionizable derivative, both chromatographic behavior and mass spectrometric detection can be dramatically improved.[9] This application note details a method based on the N-methylation of the sulfamoyl group using Trimethylsilyldiazomethane (TMS-DM), a safer alternative to diazomethane, to enhance the LC-MS/MS analysis of Methyl 2-(cyclopropylsulfamoyl)acetate.[6][10]

Principle of the Method

The core of this method is the chemical modification of the target analyte to improve its analytical characteristics. The strategy involves the alkylation of the acidic proton on the nitrogen atom of the sulfamoyl group.

2.1. The Derivatization Reaction

Trimethylsilyldiazomethane (TMS-DM) reacts efficiently with acidic protons, including those on carboxylic acids and, in this case, the sulfonamide nitrogen. The reaction proceeds in the presence of a protic co-solvent like methanol, which acts as a catalyst.[10] The derivatization converts the polar, acidic N-H group into a non-polar, neutral N-CH₃ group, with the benign byproduct of nitrogen gas.

Caption: Derivatization of Methyl 2-(cyclopropylsulfamoyl)acetate with TMS-DM.

cluster_0 Derivatization Reaction Analyte Methyl 2-(cyclopropylsulfamoyl)acetate Product N-Methylated Derivative Analyte->Product Methylation Reagent Trimethylsilyldiazomethane (TMS-DM) in Toluene/Methanol Reagent->Product Byproduct Nitrogen (N₂) Gas Product->Byproduct

2.2. Benefits of N-Methylation for LC-MS

  • Enhanced Hydrophobicity: The replacement of a polar N-H bond with a non-polar N-CH₃ bond and the neutralization of the acidic site significantly increase the molecule's hydrophobicity. This results in stronger retention on reversed-phase LC columns, moving the analyte away from the void volume and reducing interferences from the sample matrix.

  • Improved Sensitivity & Stability: By creating a more stable, neutral molecule, derivatization can lead to more consistent and efficient ionization in the ESI source, often through the formation of protonated molecules ([M+H]⁺) or adducts (e.g., [M+Na]⁺).[6] This directly translates to lower limits of detection (LOD) and quantification (LLOQ).

The overall analytical workflow is a streamlined process from sample preparation to data analysis.

Caption: Overall analytical workflow for the derivatized analyte.

A Sample Collection (e.g., Plasma, Urine) B Protein Precipitation & Extraction A->B C Solvent Evaporation B->C D Derivatization with TMS-DM C->D E Reaction Quench & Dilution D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification F->G

Experimental Protocols

3.1. Materials and Reagents

  • Methyl 2-(cyclopropylsulfamoyl)acetate analytical standard (≥98% purity)

  • Trimethylsilyldiazomethane (TMS-DM), 2.0 M solution in hexanes or toluene

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid, LC-MS grade

  • Acetic Acid, ACS grade

  • Toluene, anhydrous

  • Internal Standard (IS): A structurally similar stable-isotope labeled (SIL) analyte is recommended. If unavailable, a closely related analog can be used. For this note, we will assume a hypothetical SIL-IS is used.

3.2. Protocol 1: Derivatization of Analytical Standards and Samples

Causality Note: This protocol uses a mixture of toluene and methanol. Toluene serves as a non-polar solvent compatible with the TMS-DM reagent, while methanol is essential as a proton-transfer catalyst for the reaction to proceed efficiently with the sulfonamide.[10]

  • Sample Preparation:

    • For standards, prepare a 1 mg/mL stock solution of Methyl 2-(cyclopropylsulfamoyl)acetate in methanol.

    • For biological samples (e.g., plasma), perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile containing the internal standard to 1 volume of sample. Vortex vigorously and centrifuge at >10,000 x g for 10 minutes.

  • Extraction and Drying:

    • Transfer the supernatant from the precipitated sample to a clean microcentrifuge tube.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 30-40°C. It is critical to ensure the sample is completely dry as water will consume the derivatizing reagent.

  • Reagent Preparation (Prepare Fresh):

    • In a fume hood, prepare the derivatization solution by mixing 9 parts anhydrous Toluene with 1 part Methanol (v/v).

    • Add TMS-DM solution (2.0 M) to this solvent mix to achieve a final concentration of approximately 0.2 M. For example, add 100 µL of 2.0 M TMS-DM to 900 µL of the Toluene/Methanol mixture.

  • Derivatization Reaction:

    • Reconstitute the dried sample extract or a dried aliquot of standard with 100 µL of the freshly prepared TMS-DM reagent solution.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the reaction mixture at room temperature for 60 minutes. The reaction is often accompanied by the evolution of nitrogen gas, and the disappearance of the yellow color of the TMS-DM indicates the reaction is complete or the reagent has been consumed.

  • Quenching and Final Preparation:

    • Add 10 µL of a 10% acetic acid solution in toluene to quench any excess TMS-DM. Vortex and let stand for 5 minutes.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried derivative in 200 µL of the initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex to dissolve.

    • The sample is now ready for injection into the LC-MS/MS system.

3.3. Protocol 2: LC-MS/MS Instrumental Analysis

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC system
Column C18 Reversed-Phase, e.g., 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 5 min, hold at 95% B for 2 min, return to 30% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +4500 V
Source Temperature 500°C
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions See Table 3 below

Table 3: Multiple Reaction Monitoring (MRM) Transitions (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Underivatized Analyte 194.0 ([M+H]⁺)134.0 ([M-C₃H₅N]⁺)15
Derivatized Analyte 208.0 ([M+H]⁺)148.0 ([M-C₃H₅N]⁺)15
Derivatized Analyte 230.0 ([M+Na]⁺)154.1 ([M-SO₂]⁺)20
SIL-Internal Standard 211.0 ([M+H]⁺)151.015

Note: The [M+Na]⁺ adduct of the derivative is often a stable and intense ion and can be an excellent choice for the precursor ion.

Method Performance and Validation

To demonstrate the efficacy of the derivatization strategy, the performance of the method should be validated according to regulatory guidelines such as those from the FDA or ICH M10.[11][12][13]

Caption: Logical flow for bioanalytical method validation.

A Method Development B Selectivity & Specificity A->B C Calibration Curve (Linearity & Range) A->C D Accuracy & Precision (Intra- & Inter-day) B->D C->D E Sensitivity (LLOQ) C->E H Validated Method D->H E->H F Matrix Effect & Recovery F->H G Stability (Freeze-Thaw, Bench-Top, etc.) G->H

4.1. Chromatographic Improvement

Derivatization significantly enhances retention on the C18 column, moving the analyte into a cleaner region of the chromatogram.

Table 4: Comparison of Chromatographic Performance

CompoundRetention Time (min)Tailing Factor
Underivatized Analyte 0.851.8
Derivatized Analyte 4.211.1

4.2. Sensitivity Enhancement

The primary goal of derivatization is to improve the signal response. A direct comparison of the peak area or signal-to-noise (S/N) ratio for the same concentration of analyte injected before and after derivatization demonstrates the method's success.

Table 5: Comparison of Mass Spectrometric Sensitivity

CompoundIonization ModePrecursor IonPeak Area (arbitrary units) at 1 ng/mLS/N Ratio
Underivatized Analyte ESI Negative[M-H]⁻1,20015
Derivatized Analyte ESI Positive[M+Na]⁺85,000>500

This data clearly shows an over 70-fold increase in signal intensity and a greater than 30-fold improvement in the S/N ratio, enabling much lower quantification limits.

4.3. Method Validation Summary

A full validation would include assessments of accuracy, precision, selectivity, and stability. The table below summarizes typical acceptance criteria and expected performance for this method.

Table 6: Method Validation Performance Summary

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Calibration Range -0.1 - 100 ng/mL
LLOQ S/N ≥ 100.1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-8.5% to +10.2%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 9.5%
Matrix Effect RSD ≤ 15%< 12%
Recovery Consistent and reproducible> 85%

Discussion and Troubleshooting

The N-methylation of Methyl 2-(cyclopropylsulfamoyl)acetate using TMS-DM is a highly effective strategy to overcome common LC-MS analytical challenges. The significant increase in hydrophobicity resolves the issue of poor chromatographic retention, while the formation of a stable, neutral derivative enhances ionization in ESI positive mode, leading to a substantial improvement in sensitivity.

Potential Pitfalls and Considerations:

  • Reagent Stability: TMS-DM is sensitive to moisture and protic solvents. The reagent should be handled in a fume hood, and solutions should be prepared fresh daily for optimal reactivity and reproducibility.[6]

  • Incomplete Derivatization: If results show low recovery or high variability, ensure that the sample extracts are completely dry before adding the reagent. The reaction time or reagent concentration may also need to be optimized.

  • Matrix Effects: While derivatization moves the analyte to a cleaner chromatographic region, a full assessment of matrix effects is still a critical component of method validation, as recommended by the FDA.[12] The use of a stable isotope-labeled internal standard is the most effective way to compensate for these effects.

Conclusion

The described method, centered on chemical derivatization with Trimethylsilyldiazomethane, provides a validated and highly effective solution for the quantitative analysis of Methyl 2-(cyclopropylsulfamoyl)acetate by LC-MS/MS. This approach successfully addresses the inherent analytical difficulties of poor retention and weak ionization associated with the underivatized molecule. The protocol is straightforward and results in a dramatic, measurable improvement in both chromatographic performance and detection sensitivity, enabling reliable quantification at low ng/mL levels in complex biological matrices. This methodology can be readily adapted for other small polar molecules containing acidic N-H functional groups, making it a valuable tool for drug development professionals.

References

  • Higashi, T. (2006). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Biological & Pharmaceutical Bulletin. [Link]

  • Deng, P., et al. (2012). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. [Link]

  • Forssmann, W. G., & Tschesche, H. (2016). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. Journal of Chromatography B. [Link]

  • MicroConstants. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Tang, Z., & Guengerich, F. P. (2009). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. Analytical Chemistry. [Link]

  • Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits. [Link]

  • Syngene. Chemical Derivatization in LC-MS/MS Bioanalysis: An Overview. [Link]

  • Bioanalysis Zone. (2012). Chemical derivatization as a tool for optimizing MS response in sensitive LC–MS/MS bioanalysis and its role in pharmacokinetic studies. [Link]

  • Jemal, M., & Xia, Y. Q. (2007). Chemical derivatization as a tool for optimizing MS response in sensitive LC-MS/MS bioanalysis and its role in pharmacokinetic studies. PubMed. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. [Link]

  • Scribd. Derivatization of Carboxylic Acids with Diazomethane. [Link]

  • Lee, D. Y., & Kim, Y. H. (2015). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC. [Link]

  • Creek, D. J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]

  • NextSDS. methyl 2-(cyclopropylsulfamoyl)acetate — Chemical Substance Information. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Nature Protocols. [Link]

  • Fiehn, O. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • FyoniBio. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. [Link]

  • Samanidou, V., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. MDPI. [Link]

  • Michigan State University. (2019). Protocol MSU_MSMC_010 - Extraction of short chain fatty acids (SCFAs) and conversion to pentafluorobenzyl derivatives. [Link]

  • Encyclopedia of Analytical Chemistry. (2006). Acids: Derivatization for GC Analysis. [Link]

  • Miyaguchi, H., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules. [Link]

  • Yuan, T., & Evans, A. M. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. [Link]

  • ResearchGate. (2020). Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. [Link]

  • Wu, C. H., et al. (2002). Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples. Analytical Sciences. [Link]

  • Molnar Institute. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. [Link]

  • ResearchGate. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]

  • Wang, Y., et al. (2022). Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. Analytica Chimica Acta. [Link]

  • Dal Piaz, F., et al. (2009). Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine. Journal of Chromatography B. [Link]

  • Regis Technologies. Silylation Reagents. [Link]

  • Wang, Y., et al. (2024). A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples. Analytica Chimica Acta. [Link]

  • Santa, T. (2011). A new strategy for ionization enhancement by derivatization for mass spectrometry. Yakugaku Zasshi. [Link]

  • ResearchGate. (2016). Simultaneous Determination of Nine Sulphonamides by LC-MS for Routine Control of Raw Honey Samples. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 2-(cyclopropylsulfamoyl)acetate

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the synthesis of methyl 2-(cyclopropylsulfamoyl)acetate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the synthesis of methyl 2-(cyclopropylsulfamoyl)acetate .

The reaction between methyl (chlorosulfonyl)acetate and cyclopropylamine is deceptively complex. While standard sulfonamide syntheses are typically robust, this specific electrophile possesses highly acidic α -protons and a reactive ester moiety, making it highly susceptible to yield-killing side reactions. This guide provides mechanistic insights, a troubleshooting FAQ, and a self-validating experimental protocol to maximize your reaction yield.

Quantitative Yield Optimization Summary

Before diving into the mechanistic troubleshooting, consult the table below to identify the most common yield-limiting factors and their corresponding quantitative improvements when corrected.

Issue / Side ReactionRoot CauseVisual / Analytical IndicatorCorrective ActionExpected Yield Gain
Sulfene Oligomerization Tertiary bases (e.g., Et 3​ N) deprotonate the highly acidic α -carbon.Reaction turns dark brown; intractable polymeric baseline on TLC.Use cyclopropylamine (2.0 eq) as both base and nucleophile; avoid Et 3​ N.+20% to +35%
Ester Amidation Primary amine attacks the methyl ester at elevated temperatures.LC-MS detects bis-amide or cyclopropylacetamide derivatives.Strict thermal control (-10 °C to 0 °C) during the entire addition phase.+10% to +15%
Hydrolysis Moisture in solvents converts the sulfonyl chloride to sulfonic acid.Highly polar baseline spot on TLC; mass shift of -18 Da (loss of Cl, gain of OH).Use rigorously anhydrous DCM; flame-dry glassware; N 2​ atmosphere.+10% to +20%

Troubleshooting & FAQs

Q1: My reaction mixture rapidly turns dark brown upon the addition of triethylamine, and my isolated yield is below 30%. What is happening? A1: You are observing the classic signature of sulfene intermediate formation [1]. The α -protons of methyl (chlorosulfonyl)acetate are flanked by two powerful electron-withdrawing groups (the ester and the sulfonyl chloride), making them exceptionally acidic. When a strong tertiary amine like triethylamine is introduced, it rapidly deprotonates this α -carbon. The resulting carbanion eliminates the chloride ion to generate a highly reactive sulfene ( CH2​=SO2​ ). This sulfene indiscriminately undergoes self-condensation and [2+2] cycloadditions, leading to the dark, intractable oligomeric mixtures you are seeing. Solution: Eliminate triethylamine. Instead, use 2.0 to 2.1 equivalents of cyclopropylamine. The primary amine will act as both the nucleophile for the sulfonylation and the acid scavenger (forming cyclopropylamine hydrochloride), significantly suppressing sulfene formation.

Q2: LC-MS analysis of my crude mixture shows a significant side product with a mass corresponding to the amidation of the methyl ester. How do I prevent this? A2: Cyclopropylamine is a relatively unhindered primary amine and a strong nucleophile. While the sulfur center of a sulfonyl chloride is generally the kinetically favored electrophile, the carbonyl carbon of the adjacent methyl ester is also highly activated. If the reaction temperature rises above 0 °C, the thermal energy overcomes the activation barrier for nucleophilic acyl substitution, allowing the amine to attack the ester [2]. Solution: You must utilize an "inverse addition" technique under strict cryogenic control. Slowly add the sulfonyl chloride to a pre-cooled (-10 °C) solution of the amine. This ensures the electrophile is consumed by the kinetically favored sulfonylation pathway before thermal amidation can occur.

Q3: Can I use biphasic Schotten-Baumann conditions (aq. NaHCO 3​ / DCM) to avoid organic bases entirely and prevent sulfene formation? A3: No. While Schotten-Baumann conditions are excellent for standard, stable sulfonyl chlorides, methyl (chlorosulfonyl)acetate is highly susceptible to hydrolysis. The aqueous base will rapidly attack the sulfonyl chloride, converting it into the unreactive sulfonic acid. Anhydrous conditions in an aprotic solvent (like DCM or THF) are strictly required for this specific substrate.

Mechanistic Pathways & Workflows

To fully control this synthesis, you must understand the competing kinetic pathways. The diagram below illustrates the causality behind the experimental choices.

Mechanism SM Methyl (chlorosulfonyl)acetate + Cyclopropylamine Target Methyl 2-(cyclopropylsulfamoyl)acetate (Desired Product) SM->Target -10°C to 0°C Anhydrous DCM Sulfene Sulfene Intermediate (CH2=SO2) SM->Sulfene Strong Base (Et3N) Excess Base Amide Amidation Side Product (Ester Attack) SM->Amide T > 0°C Excess Amine Oligomers Oligomers / Dimers (Yield Loss) Sulfene->Oligomers Self-condensation

Mechanistic pathways showing desired sulfonylation vs. sulfene and amidation side reactions.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, specific visual or analytical cues are provided to confirm the reaction is proceeding via the correct mechanistic pathway.

Reagents Required:

  • Methyl (chlorosulfonyl)acetate (1.0 eq, limiting reagent)

  • Cyclopropylamine (2.1 eq, acts as nucleophile and base)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to sulfonyl chloride)

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge the system with dry Nitrogen (N 2​ ) for 15 minutes.

  • Amine Loading: Add anhydrous DCM (half of the total volume) and cyclopropylamine (2.1 eq) to the flask.

  • Cryogenic Cooling: Submerge the flask in an ice-brine bath to bring the internal temperature to -10 °C.

    • Self-Validation Check: Ensure the internal temperature is stable below -5 °C before proceeding. Warmer temperatures will trigger ester amidation.

  • Inverse Addition: Dissolve methyl (chlorosulfonyl)acetate (1.0 eq) in the remaining anhydrous DCM. Transfer this to the addition funnel. Add the solution dropwise to the stirring amine mixture over 45–60 minutes.

    • Self-Validation Check: The reaction mixture should remain colorless to pale yellow, and a white precipitate (cyclopropylamine hydrochloride) should gradually form. If the solution turns dark yellow or brown, your addition rate is too fast, causing localized heating and sulfene formation. Slow the drip rate immediately.

  • Reaction Maturation: Once addition is complete, maintain the reaction at 0 °C for 2 hours.

    • Self-Validation Check: Analyze via TLC (Hexanes/EtOAc 1:1). You should observe complete consumption of the sulfonyl chloride (UV active) and the appearance of a single major product spot. A heavy baseline spot indicates moisture contamination (hydrolysis).

  • Quench & Workup: Quench the reaction by adding cold 1M HCl (aq) to neutralize any remaining unreacted cyclopropylamine. Transfer to a separatory funnel, extract the organic layer, and wash sequentially with saturated NaHCO 3​ and brine.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude methyl 2-(cyclopropylsulfamoyl)acetate.

Workflow Step1 1. Setup Anhydrous DCM + Cyclopropylamine Step2 2. Chill Cool to -10°C (Ice-Brine Bath) Step1->Step2 Step3 3. Addition Dropwise addition of Sulfonyl Chloride Step2->Step3 Step4 4. Monitor Stir at 0°C for 2h Check via LC-MS Step3->Step4 Step5 5. Workup Cold 1M HCl quench Extract & Dry Step4->Step5

Optimized step-by-step experimental workflow for high-yield sulfonamide synthesis.

References

  • Olefination with Sulfonyl Halides and Esters: Synthesis of Unsaturated Sulfonyl Fluorides Organic Letters, ACS Publications URL:[Link]

  • Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides Wageningen University & Research (WUR) eDepot / ACS URL:[Link]

Optimization

Technical Support Center: Optimizing Purification and Recrystallization of Methyl 2-(cyclopropylsulfamoyl)acetate

Introduction Welcome to the technical support guide for Methyl 2-(cyclopropylsulfamoyl)acetate (CAS No. 1340255-50-6).[1][2] This document serves as a specialized resource for researchers, chemists, and process developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for Methyl 2-(cyclopropylsulfamoyl)acetate (CAS No. 1340255-50-6).[1][2] This document serves as a specialized resource for researchers, chemists, and process development professionals engaged in the synthesis and purification of this compound. The purity of an active pharmaceutical ingredient (API) or intermediate is paramount, directly impacting efficacy, safety, and downstream processability.[3] Recrystallization is a critical and powerful technique for achieving the requisite purity.

This guide provides a framework for troubleshooting common issues and optimizing protocols, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose problems effectively and develop robust, repeatable purification strategies.

Section 1: Compound Properties & Strategic Considerations

Understanding the physicochemical properties of Methyl 2-(cyclopropylsulfamoyl)acetate is the foundation for developing a successful recrystallization strategy. The molecule's structure, featuring a polar sulfonamide group, a methyl ester, and a nonpolar cyclopropyl moiety, results in intermediate polarity, which dictates its solubility behavior.

PropertyValue / ObservationStrategic Implication for Recrystallization
Molecular Formula C₆H₁₁NO₄S---
Molecular Weight 193.22 g/mol [2]Affects dissolution rate and mass balance calculations.
Polarity Intermediate / PolarSuggests solubility in polar protic (e.g., alcohols) and polar aprotic (e.g., acetone, ethyl acetate) solvents. A mixed-solvent system may be ideal.[4][5]
Hydrogen Bonding Acceptor sites (sulfonyl and carbonyl oxygens), Donor site (sulfonamide N-H)[2]Strong interactions with protic solvents like alcohols and water are expected.
Thermal Stability Data not widely available.Assume potential for degradation at high temperatures. The chosen solvent's boiling point should ideally be well below the compound's melting point to prevent "oiling out".[4][6]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the recrystallization of Methyl 2-(cyclopropylsulfamoyl)acetate.

Q1: What is the best starting solvent for recrystallizing this compound? A1: There is no single "best" solvent without experimental screening. However, based on the molecule's intermediate polarity, a good starting point is a moderately polar solvent. The ideal recrystallization solvent should dissolve the compound completely at its boiling point but poorly at room or sub-ambient temperatures.[7][8]

  • Primary Candidates: Isopropanol, Ethanol, Ethyl Acetate, Acetone.

  • Mixed-Solvent System: An alcohol/water or ethyl acetate/hexane system is highly recommended. Dissolve the compound in the minimum amount of the "good" solvent (e.g., ethanol) at elevated temperature, then slowly add the "poor" solvent (e.g., water) until persistent cloudiness (saturation) is observed.[4]

Q2: My compound "oiled out" instead of forming crystals. What happened and how do I fix it? A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[9] This typically happens if the solution becomes supersaturated at a temperature that is above the compound's melting point, or if the concentration of impurities creates a low-melting eutectic mixture.[6][10]

  • Immediate Fix: Re-heat the solution to re-dissolve the oil, add a small amount (5-10%) of additional hot solvent to reduce the saturation level, and allow it to cool much more slowly.[10][11] Insulating the flask can promote gradual cooling.[12]

  • Long-Term Strategy: Your chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point.[4]

Q3: I'm not getting any crystals, even after cooling in an ice bath. What should I do? A3: This is a common problem, usually stemming from one of two issues: using too much solvent or a supersaturated solution that resists nucleation.[11]

  • Too Much Solvent: This is the most frequent cause.[11] The solution is not sufficiently saturated for crystals to form. Gently heat the solution and evaporate a portion of the solvent, then attempt to cool it again.

  • Failed Nucleation: The solution is supersaturated but lacks a starting point for crystal growth.[9]

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide a nucleation site.[9][10]

    • Seed: If available, add a single, tiny crystal from a previous successful batch (a "seed crystal").[9][10] This provides a perfect template for further crystal growth.

Q4: My final crystal yield is very low. How can I improve it? A4: Low recovery is often a trade-off for high purity, but it can be optimized.

  • Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude product. Every excess drop of solvent will retain some of your product in the mother liquor upon cooling.[10]

  • Ensure Complete Cooling: After the flask has cooled slowly to room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[10]

  • Check for Premature Crystallization: If you performed a hot filtration step, significant product could have crystallized on the filter paper or in the funnel stem.[12] Use pre-heated glassware for filtration to prevent this.[9]

Section 3: In-Depth Troubleshooting Guide

Problem Potential Causes Recommended Solutions & Scientific Rationale
Persistent Impurities in Final Product (Verified by NMR, LC-MS, etc.)1. Inappropriate Solvent Choice: The solvent may dissolve the impurity as effectively as the product, leading to co-crystallization. 2. Rapid Cooling: Fast crystallization can physically trap impurities within the growing crystal lattice.[13] 3. Structurally Similar Impurities: Impurities with similar structures can more easily incorporate into the crystal lattice.[14][15]1. Re-evaluate Solvent System: Perform a new solvent screen (see Protocol 1). The ideal solvent should dissolve impurities readily even at low temperatures or not at all, allowing them to be removed by filtration.[16] 2. Slow Down Crystallization: Allow the solution to cool to room temperature undisturbed over several hours before moving to an ice bath. Slow, controlled growth is key to purity.[6][10] 3. Consider a Pre-Purification Step: For highly impure material (>5-10% impurities), recrystallization alone may be insufficient. A preliminary purification by column chromatography may be necessary to remove the bulk of impurities before a final polishing recrystallization.[12]
Amorphous Powder Instead of Crystalline Solid 1. Crash Precipitation: Cooling the solution too quickly is a primary cause. The molecules do not have time to align into an ordered crystal lattice. 2. High Impurity Load: Impurities can disrupt the crystallization process, preventing the formation of an ordered structure.[13][17]1. Drastically Reduce Cooling Rate: Insulate the flask with glass wool or a cloth and allow it to cool overnight on the benchtop.[12] Alternatively, place the hot flask in a beaker of hot water and allow the entire assembly to cool to room temperature. 2. Use a Different Solvent System: An amorphous solid indicates a failure in the ordering process. A different solvent may provide a better template for lattice formation. Trying a more viscous solvent or a mixed-solvent system can sometimes help.
Colored Impurities Persist in Crystals 1. Highly Conjugated Impurities: These often have strong chromophores and can be difficult to remove. 2. Insufficient Washing: The colored impurity may be primarily on the crystal surface and was not adequately washed away.1. Use Activated Charcoal: Add a very small amount (1-2% of solute weight) of activated charcoal to the hot, dissolved solution. Boil for a few minutes. The charcoal adsorbs large, flat, conjugated molecules. Perform a hot filtration to remove the charcoal before cooling.[10][12] Caution: Using too much charcoal will adsorb your product and reduce yield. 2. Improve Washing Technique: Ensure the filter cake is washed with fresh, ice-cold solvent to remove residual mother liquor containing the dissolved impurities.

Section 4: Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Preparation: Place approximately 20-30 mg of crude Methyl 2-(cyclopropylsulfamoyl)acetate into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane) dropwise, up to ~0.5 mL. Agitate the tube. Note the solubility. If the compound dissolves readily in the cold solvent, that solvent is unsuitable for recrystallization.[8]

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves.

  • Cooling: Remove the tube from the heat and allow it to cool to room temperature. Then, place it in an ice bath.

  • Observation: The ideal solvent is one in which the compound was largely insoluble at room temperature but fully soluble at high temperature, and which produces an abundant quantity of crystalline precipitate upon cooling.[4]

Protocol 2: Optimized Recrystallization Workflow
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of the chosen hot solvent (or "good" solvent of a pair) to just dissolve the entire solid. Use a boiling stick or magnetic stirring.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and re-heat to boiling for 2-5 minutes.[12]

  • Hot Filtration (If Necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[10] This prevents premature crystallization.[12]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.[8] Slow cooling is crucial for forming large, pure crystals.[10]

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Allow the crystals to dry thoroughly. Air-drying on the funnel followed by drying in a vacuum oven is recommended.

Section 5: Visual Guides & Workflows

Recrystallization Process Workflow

A visual representation of the standard protocol.

RecrystallizationWorkflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve is_colored Solution Colored? dissolve->is_colored add_charcoal Add Activated Charcoal & Boil is_colored->add_charcoal Yes has_solids Insoluble Impurities or Charcoal Present? is_colored->has_solids No add_charcoal->has_solids hot_filter Hot Gravity Filtration has_solids->hot_filter Yes cool Slow Cooling to Room Temperature has_solids->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end_node Pure Crystalline Product dry->end_node

Caption: General workflow for purification by recrystallization.

Troubleshooting Decision Tree

A logical guide to diagnosing common recrystallization failures.

TroubleshootingTree start Problem After Cooling oiling_out Is it an Oil? start->oiling_out no_crystals Is it a Clear Solution? start->no_crystals low_yield Are Crystals Formed, but Yield is Low? start->low_yield sol_oil Re-heat, Add More Solvent, Cool Slower. Consider Lower BP Solvent. oiling_out->sol_oil Yes sol_clear1 Too Much Solvent Used. no_crystals->sol_clear1 Yes sol_low1 Used Too Much Solvent. low_yield->sol_low1 Yes sol_low2 Cool Longer in Ice Bath. low_yield->sol_low2 sol_low3 Check for Loss During Hot Filtration. low_yield->sol_low3 sol_clear2 Evaporate Some Solvent. sol_clear1->sol_clear2 sol_clear3 Induce Nucleation: Scratch Flask or Add Seed Crystal. sol_clear2->sol_clear3

Caption: Decision tree for diagnosing common recrystallization issues.

References

  • Technical Support Center: Recrystallization of Sulfonamide Products. (n.d.). Benchchem.
  • Recrystallization Solvent Selection Guide. (n.d.). Scribd.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. (2025). Benchchem.
  • Recrystallization-1.doc.pdf. (n.d.).
  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
  • Chooses a solvent for Recrystallization. (n.d.).
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
  • methyl 2-(cyclopropylsulfamoyl)acetate — Chemical Substance Information. (n.d.). NextSDS.
  • 1340255-50-6 | Methyl 2-(cyclopropylsulfamoyl)acetate. (n.d.). ChemScene.
  • Gao, Q., Fang, H., Xiang, D., Chen, Y., Tanaka, H., & Tan, P. (2025). Impact of impurities on crystal growth. Nature.
  • Problems with Recrystallisations. (n.d.). University of York.
  • recrystallization.pdf. (n.d.).
  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.).
  • O'Mahony, M., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • The Influence of Additives and Impurities on Crystallization. (n.d.). ResearchGate.
  • The effect of structurally related impurities on crystallinity reduction of sulfamethazine by grinding. (2016). PubMed.
  • O'Mahony, M., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Amidation of Methyl 2-(cyclopropylsulfamoyl)acetate

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with Methyl 2-(cyclopropylsulfamoyl)acetate (CAS: 1340255-50-6).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with Methyl 2-(cyclopropylsulfamoyl)acetate (CAS: 1340255-50-6). The amidation of this specific methyl ester is notoriously challenging due to the presence of highly reactive functional groups that compete with the target carbonyl carbon.

This guide provides field-proven troubleshooting strategies to suppress side-product formation, grounded in mechanistic causality and authoritative catalytic methodologies.

FAQ 1: Mechanistic Causes of Side-Product Formation

Q: Why does the amidation of Methyl 2-(cyclopropylsulfamoyl)acetate frequently result in low yields and complex crude mixtures?

A: The primary challenge lies in the molecule's structural electronics. The methylene bridge (-CH₂-) is flanked by two strongly electron-withdrawing groups: a sulfamoyl group (-SO₂NH-cyclopropyl) and a methyl ester (-COOCH₃). This creates an "active methylene" with a significantly lowered pKa.

When standard basic amidation conditions are employed (e.g., using excess aliphatic amines or alkoxide bases), the base preferentially deprotonates this highly acidic methylene rather than attacking the ester carbonyl. This enolate formation triggers a cascade of side reactions, primarily Knoevenagel-type self-condensation and accelerated ester hydrolysis yielding 2-(cyclopropylsulfamoyl)acetic acid (). Furthermore, the sulfonamide proton itself is acidic, which can lead to unwanted N-alkylation or transamidation under harsh thermal conditions ().

MechanisticPathway cluster_0 Undesired Base-Promoted Pathway cluster_1 Desired Catalytic Pathway A Methyl 2-(cyclopropylsulfamoyl)acetate (Active Methylene & Acidic NH) B Deprotonation by Amine/Base (Enolate Formation) A->B Basic Conditions D Carbonyl Activation (e.g., Borate Ester) A->D Neutral/Lewis Acid C Side Products: Self-Condensation & Hydrolysis B->C E Target Amide (High Yield, No Dimerization) D->E Amine Addition

Fig 1: Reaction pathways for Methyl 2-(cyclopropylsulfamoyl)acetate amidation.

FAQ 2: Optimization & Catalytic Strategies

Q: How can I prevent active methylene deprotonation while still achieving complete amidation?

A: You must shift the reaction paradigm from base-promoted nucleophilic attack to electrophilic carbonyl activation under neutral or mildly acidic conditions.

  • Borate Ester Catalysis: Utilizing borate esters like tris(2,2,2-trifluoroethyl) borate, B(OCH2​CF3​)3​ , allows for the direct amidation of esters under neutral conditions. The borate coordinates with the ester carbonyl, increasing its electrophilicity and facilitating amine attack without generating a basic environment that would deprotonate the active methylene ().

  • Lewis Acid Catalysis: Group 4 metal triflates, such as Hf(OTf)4​ , have also shown efficacy in activating esters for amidation while suppressing base-driven side reactions, though they require higher temperatures and stringent anhydrous conditions.

Quantitative Comparison of Amidation Conditions
Amidation ConditionCatalyst / ReagentTemperaturePrimary Side Product ObservedTypical Amide Yield
Traditional Basic None (Excess Amine)80°CDimerization, Hydrolysis< 20%
Alkoxide-Promoted NaOMe (1.5 equiv)65°CSelf-condensation, Hydrolysis< 10%
Lewis Acid Catalyzed Hf(OTf)4​ (5 mol%)100°CTransamidation (Trace)~ 65%
Borate Catalyzed B(OCH2​CF3​)3​ (15 mol%)60°CNone (Trace Hydrolysis)> 85%

FAQ 3: Self-Validating Experimental Protocol

Q: What is a reliable, self-validating protocol for this transformation?

A: The following protocol utilizes B(OCH2​CF3​)3​ to achieve high-yielding amidation while preserving the integrity of the active methylene and sulfonamide groups.

Self-Validation Mechanism: This protocol inherently limits base concentration. By actively monitoring the reaction via LC-MS, the absence of the characteristic dimer mass ( 2M−CH3​OH ) serves as an internal control, validating that the active methylene remains protonated and the electrophilic activation pathway is dominant.

Step-by-Step Methodology: Borate-Catalyzed Direct Amidation
  • Substrate Preparation: In an oven-dried Schlenk flask under an inert atmosphere (N₂/Ar), dissolve Methyl 2-(cyclopropylsulfamoyl)acetate (1.0 equiv, 10 mmol) in anhydrous cyclopentyl methyl ether (CPME) or THF to achieve a 0.5 M concentration.

  • Catalyst Addition: Add tris(2,2,2-trifluoroethyl) borate, B(OCH2​CF3​)3​ (15 mol%, 1.5 mmol), to the stirring solution at room temperature. Allow the mixture to stir for 10 minutes to ensure pre-coordination with the ester carbonyl.

  • Amine Introduction: Slowly infuse the target amine (1.1 equiv, 11 mmol) via a syringe pump over 30 minutes. Causality Note: Controlled addition prevents transient spikes in amine concentration, ensuring all amine reacts with the activated ester rather than acting as a Brønsted base.

  • Thermal Activation: Heat the reaction mixture to 60°C. Monitor the reaction via LC-MS. Complete conversion typically occurs within 8–12 hours.

  • Workup & Isolation: Cool the mixture to room temperature and quench with a saturated aqueous NH4​Cl solution to hydrolyze the borate complex. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography if trace unreacted amine remains.

Workflow S1 1. Substrate Preparation (Dry Solvent) S2 2. Catalyst Addition (15 mol% Borate) S1->S2 S3 3. Amine Infusion (Controlled) S2->S3 S4 4. Thermal Activation (60°C, 12h) S3->S4 S5 5. Workup & Isolation (Aqueous Quench) S4->S5

Fig 2: Optimized self-validating workflow for borate-catalyzed direct amidation.

References

  • Title: Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: Molecules (MDPI), 2023, 28(4), 1678. URL: [Link]

  • Title: Catalytic amidation of natural and synthetic polyol esters with sulfonamides Source: Nature Communications, 2019, 10, 3579. URL: [Link]

  • Title: Borate esters: Simple catalysts for the sustainable synthesis of complex amides Source: Science Advances, 2017, 3(8), e1701028. URL: [Link]

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Methyl 2-(cyclopropylsulfamoyl)acetate

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals dealing with system suitability failures—specifically peak tailing—when analyzing Methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals dealing with system suitability failures—specifically peak tailing—when analyzing Methyl 2-(cyclopropylsulfamoyl)acetate via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Methyl 2-(cyclopropylsulfamoyl)acetate presents unique chromatographic challenges due to its bifunctional nature: it contains a weak acid sulfonamide moiety (-SO₂NH-) and a neutral, base-sensitive methyl ester. The following diagnostic workflows and self-validating protocols are designed to isolate the root cause of peak asymmetry and restore analytical integrity.

Part 1: Diagnostic Workflow

Before adjusting method parameters, it is critical to determine whether the peak tailing is a systemic physical issue or an analyte-specific chemical interaction. Follow the logical workflow below to isolate the root cause.

PeakTailing Start Observe Peak Tailing Methyl 2-(cyclopropylsulfamoyl)acetate CheckAll Do neutral reference peaks (e.g., Toluene) also tail? Start->CheckAll Physical Physical Issue Check inlet frit & dead volume CheckAll->Physical Yes (All peaks tail) Chemical Chemical Issue Analyte-stationary phase interaction CheckAll->Chemical No (Only analyte tails) CheckPH Is Mobile Phase pH between 4.5 and 7.5? Chemical->CheckPH AdjustPH Adjust pH to 2.5 - 3.0 (Fully protonate sulfonamide) CheckPH->AdjustPH Yes (Partial Ionization) CheckSilanol Does tailing persist at low pH? CheckPH->CheckSilanol No AdjustPH->CheckSilanol Endcap Switch to End-capped or Polar-embedded C18 Column CheckSilanol->Endcap Yes (Silanol Interaction)

Diagnostic workflow for isolating and resolving HPLC peak tailing of sulfonamide derivatives.

Part 2: Mechanistic Causes & Solutions

As an application scientist, resolving peak tailing requires understanding the causality behind the chromatography. Peak tailing occurs when an analyte experiences more than one retention mechanism, and these mechanisms equilibrate at different rates.

Causality 1: pH-Induced Partial Ionization

The sulfonamide nitrogen in Methyl 2-(cyclopropylsulfamoyl)acetate possesses a slightly acidic proton (typical pKa ~5.5–6.5). If the mobile phase pH is unbuffered or maintained near this pKa, the molecule exists in a dynamic equilibrium between its neutral and ionized states. Because uneven ionization leads to asymmetrical peaks ()[1], the two states partition differently into the C18 stationary phase, resulting in a smeared, tailing peak.

  • The Solution: Lower the mobile phase pH to 2.5–3.0 to fully protonate the sulfonamide, ensuring a single, neutral retention state ()[2].

  • Expertise Note: While raising the pH > 8.0 is a common tactic to fully ionize weak acids for HILIC or Ion-Exchange, it is strictly contraindicated here. The methyl ester group will rapidly undergo base-catalyzed hydrolysis at high pH, degrading your sample during the run.

Causality 2: Silanophilic Secondary Interactions

Even when fully protonated at low pH, the highly polar oxygen and nitrogen atoms of the sulfonamide group can act as hydrogen bond acceptors/donors. They interact strongly with unreacted, ionized silanol groups (-SiO⁻) on the silica support surface ()[3]. These secondary polar interactions are slower to equilibrate than primary hydrophobic interactions, dragging out the trailing edge of the peak ()[4].

  • The Solution: Utilize an end-capped or polar-embedded C18 column to sterically shield residual silanols ()[5]. Alternatively, increase the buffer concentration (>20 mM) to increase ionic strength and mask these active sites ()[6].

Causality 3: Physical Column Degradation

If peak tailing is not isolated to the sulfonamide but affects all peaks in the chromatogram, the issue is physical rather than chemical. Common culprits include a collapsed silica bed creating a void volume at the column head, or a partially blocked inlet frit disrupting the laminar flow profile ()[4].

Part 3: Quantitative Data & Material Selection

The table below summarizes the expected asymmetry factors based on specific buffer and column chemistry combinations for this compound.

Table 1: Buffer Selection & Column Chemistry Impact on Sulfonamide Peak Symmetry

VariableConditionAnalyte StateSilanol StateExpected Asymmetry (As)Recommendation
Mobile Phase pH pH 6.0 (Unbuffered)Partially IonizedFully Ionized> 2.0 (Severe Tailing)Avoid
pH 2.5 (0.1% Formic Acid)Fully ProtonatedProtonated (Neutral)1.1 - 1.3 (Symmetrical)Optimal
pH 9.0 (Ammonium Hydroxide)Fully IonizedFully IonizedN/A (Ester Hydrolysis)Avoid
Column Chemistry Standard C18 (Uncapped)-Active1.5 - 1.8 (Moderate Tailing)Avoid
End-capped C18-Blocked1.0 - 1.2 (Sharp)Optimal
Polar-Embedded C18-Shielded1.0 - 1.1 (Sharp)Alternative
Part 4: Standard Operating Procedures (Self-Validating Protocols)
Protocol A: Diagnosing Physical vs. Chemical Tailing (The Neutral Marker Test)

This protocol is a self-validating system: the neutral marker acts as an internal control. Because it cannot ionize or hydrogen-bond with silanols, any tailing it exhibits definitively proves the presence of a physical flow path disruption, ruling out chemical interactions ()[7].

  • Prepare Marker Solution: Spike your standard sample vial containing Methyl 2-(cyclopropylsulfamoyl)acetate with a neutral, non-ionizable hydrophobic marker (e.g., Toluene, 10 µg/mL).

  • Execute Isocratic Run: Inject the sample using your standard method conditions.

  • Calculate Asymmetry (As): Measure the asymmetry factor for both the neutral marker and the analyte at 10% peak height ( As=B/A ).

  • Interpret Results:

    • If AsToluene​>1.5 AND AsAnalyte​>1.5 : The issue is physical. Replace the column inlet frit, check for dead volume in fittings, or replace the degraded column.

    • If AsToluene​≤1.2 AND AsAnalyte​>1.5 : The issue is chemical. Proceed to Protocol B.

Protocol B: Mobile Phase Optimization for Sulfonamides
  • Prepare the Aqueous Phase: Select a buffer with strong capacity at low pH, such as 20 mM Potassium Phosphate (for UV detection) or 0.1% Formic Acid (for LC-MS compatibility).

  • Adjust pH: Measure and adjust the pH of the aqueous portion to 2.5–2.8 before mixing with organic modifiers (Acetonitrile/Methanol) to prevent pH meter artifact readings.

  • Filter and Degas: Pass the buffer through a 0.22 µm membrane filter to remove particulates that could cause future frit blockages.

  • Equilibrate: Flush the end-capped C18 column with at least 15 column volumes of the new mobile phase to ensure complete protonation of both the stationary phase silanols and the analyte.

Part 5: Frequently Asked Questions (FAQs)

Q1: Why does increasing my injection volume cause sudden tailing/fronting for this specific compound? A1: This is indicative of mass overload. The active retention sites on the stationary phase become saturated, causing the excess analyte molecules to elute faster (fronting) or get caught in slower-equilibrating secondary sites (tailing). Dilute your sample or reduce the injection volume by 50% to see if peak shape recovers.

Q2: Can I use Triethylamine (TEA) to block silanol interactions for this compound? A2: Yes. TEA is a classic sacrificial base that sterically blocks ionized silanols. Adding 10–20 mM TEA to your mobile phase (adjusted back to pH 3.0) can significantly sharpen sulfonamide peaks. However, TEA is highly suppressive in LC-MS; only use this strategy for LC-UV workflows.

Q3: What is an acceptable USP tailing factor for Methyl 2-(cyclopropylsulfamoyl)acetate? A3: For quantitative pharmaceutical assays, a USP tailing factor ( Tf​ ) or Asymmetry factor ( As ) of ≤1.5 is generally required to ensure accurate integration and reproducibility.

Part 6: References
  • Chrom Tech, What Causes Peak Tailing in HPLC? Available at:[Link]

  • Element Lab Solutions, Peak Tailing in HPLC. Available at:[Link]

  • Phenomenex, How to Reduce Peak Tailing in HPLC? Available at:[Link]

  • Labcompare, LABTips: How to Prevent Tailing Peaks in HPLC. Available at:[Link]

  • LCGC Blog, HPLC Diagnostic Skills II – Tailing Peaks. Available at: [Link]

  • Agilent, A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Available at:[Link]

  • LCGC International, LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Methyl and Ethyl 2-(Cyclopropylsulfamoyl)acetate for Synthetic Chemistry

In the landscape of modern drug discovery and development, the judicious selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of available scaffolds, those c...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the judicious selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of available scaffolds, those containing a cyclopropyl moiety have garnered significant attention for their ability to impart favorable pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive comparative analysis of two closely related and synthetically valuable reagents: methyl 2-(cyclopropylsulfamoyl)acetate and ethyl 2-(cyclopropylsulfamoyl)acetate.

This document moves beyond a simple cataloging of properties to offer a deep dive into the nuanced differences in their reactivity, supported by established chemical principles and analogous experimental data. For researchers, scientists, and drug development professionals, understanding these subtleties is critical for reaction optimization, yield maximization, and the strategic design of synthetic routes.

Molecular Architecture and Physicochemical Properties

At their core, both methyl 2-(cyclopropylsulfamoyl)acetate and ethyl 2-(cyclopropylsulfamoyl)acetate share a common structural framework: a cyclopropylsulfamoyl group appended to an acetate moiety. The key distinction lies in the ester functionality—a methyl ester in the former and an ethyl ester in the latter. This seemingly minor variation has significant implications for the steric and electronic environment of the molecule, which in turn governs its reactivity.

PropertyMethyl 2-(cyclopropylsulfamoyl)acetateEthyl 2-(cyclopropylsulfamoyl)acetate
CAS Number 1340255-50-61349719-17-0
Molecular Formula C₆H₁₁NO₄SC₇H₁₃NO₄S
Molecular Weight 193.22 g/mol 207.25 g/mol
Appearance Not specifiedNot specified
Boiling Point Not specifiedNot specified
Solubility Expected to be soluble in common organic solventsExpected to be soluble in common organic solvents

Comparative Reactivity: A Tale of Two Esters

The reactivity of these molecules can be considered at three primary sites: the ester carbonyl, the active methylene group, and the sulfamoyl nitrogen. The choice of the methyl or ethyl ester can influence the reaction outcomes at each of these positions.

Reactions at the Ester Carbonyl: Steric Hindrance as the Deciding Factor

The ester group is susceptible to nucleophilic acyl substitution reactions, such as hydrolysis, transesterification, and amidation. The rate of these reactions is largely dictated by the steric accessibility of the carbonyl carbon.[2][3]

Methyl 2-(cyclopropylsulfamoyl)acetate is expected to exhibit higher reactivity in nucleophilic acyl substitution reactions. The smaller methyl group presents a lower steric barrier to the approaching nucleophile, facilitating the formation of the tetrahedral intermediate.[4]

Ethyl 2-(cyclopropylsulfamoyl)acetate , with its bulkier ethyl group, will likely react more slowly under identical conditions. This increased steric hindrance can be advantageous when a more controlled reaction or greater stability towards hydrolysis is desired.

Reactivity of the Active Methylene Group: A Center for Carbon-Carbon Bond Formation

The methylene group (—CH₂—) positioned between the electron-withdrawing sulfamoyl and carbonyl groups is acidic and can be deprotonated to form a nucleophilic enolate.[6][7] This enolate is a key intermediate for a variety of carbon-carbon bond-forming reactions, including alkylations and Knoevenagel condensations.

The acidity of the α-protons is primarily influenced by the electronic effects of the adjacent functional groups. In this case, both the methyl and ethyl esters exert a similar inductive effect, so a significant difference in pKa is not anticipated. However, the steric environment created by the ester group can influence the approach of both the base for deprotonation and the electrophile in subsequent reactions.

While the difference in steric bulk between a methyl and an ethyl group is modest, it can be sufficient to impact reaction rates and yields, particularly with bulky electrophiles. It is plausible that reactions at the active methylene of the methyl ester may proceed at a slightly faster rate due to the less encumbered environment.

G Methyl/Ethyl 2-(cyclopropylsulfamoyl)acetate Methyl/Ethyl 2-(cyclopropylsulfamoyl)acetate Enolate Formation Enolate Formation Methyl/Ethyl 2-(cyclopropylsulfamoyl)acetate->Enolate Formation Base C-C Bond Formation C-C Bond Formation Enolate Formation->C-C Bond Formation Electrophile (e.g., R-X, R-CHO) Alkylated or Condensation Product Alkylated or Condensation Product C-C Bond Formation->Alkylated or Condensation Product

N-Alkylation of the Sulfamoyl Group: Expanding Molecular Complexity

The nitrogen atom of the cyclopropylsulfamoyl group possesses a lone pair of electrons and can act as a nucleophile, allowing for N-alkylation reactions.[8][9] This provides a valuable handle for introducing further diversity into the molecular scaffold.

The reactivity of the sulfamoyl nitrogen is primarily governed by its basicity and the steric accessibility of the nitrogen atom. The choice of the ester group (methyl vs. ethyl) is unlikely to have a significant direct electronic effect on the distant nitrogen atom. However, the overall conformation of the molecule, influenced by the size of the ester group, could play a subtle role in the accessibility of the nitrogen for alkylation.

Experimental Protocols: A Practical Guide

The following protocols are provided as representative examples of reactions that can be performed with both methyl and ethyl 2-(cyclopropylsulfamoyl)acetate. It is anticipated that the ethyl ester may require slightly longer reaction times or more forcing conditions to achieve comparable yields to the methyl ester.

General Protocol for N-Alkylation

This protocol describes a general procedure for the N-alkylation of the sulfamoyl group, a key transformation for library synthesis.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reactant Methyl or Ethyl 2-(cyclopropylsulfamoyl)acetate Base Base (e.g., K₂CO₃, NaH) Solvent Anhydrous Solvent (e.g., DMF, ACN) Alkylation Add Alkyl Halide (R-X) Solvent->Alkylation Heating Heat to 50-80 °C Monitoring Monitor by TLC/LC-MS Quench Quench with water Monitoring->Quench Extract Extract with organic solvent Purify Purify by chromatography

Materials:

  • Methyl or Ethyl 2-(cyclopropylsulfamoyl)acetate (1.0 equiv)

  • Alkyl halide (1.1-1.5 equiv)

  • Base (e.g., K₂CO₃, 1.5-2.0 equiv; or NaH, 1.1 equiv)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a solution of methyl or ethyl 2-(cyclopropylsulfamoyl)acetate in the chosen anhydrous solvent, add the base.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide dropwise.

  • Heat the reaction mixture to 50-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expert Insight: For the ethyl ester, a slight increase in reaction time or temperature may be necessary to drive the reaction to completion due to potential minor steric effects influencing the conformation and accessibility of the nitrogen atom.

General Protocol for Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for the formation of α,β-unsaturated systems by reacting the active methylene group with an aldehyde or ketone.[10][11]

G Start Mix Reactants and Catalyst Reactants Methyl or Ethyl 2-(cyclopropylsulfamoyl)acetate Aldehyde/Ketone Start->Reactants Catalyst Base Catalyst (e.g., piperidine, Et₃N) Start->Catalyst Solvent Solvent (e.g., EtOH, Toluene) Start->Solvent Reaction Heat to Reflux Solvent->Reaction Workup Cool, Precipitate/Extract Product Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification

Materials:

  • Methyl or Ethyl 2-(cyclopropylsulfamoyl)acetate (1.0 equiv)

  • Aldehyde or ketone (1.0-1.1 equiv)

  • Base catalyst (e.g., piperidine, triethylamine, a few drops)

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • Dissolve the methyl or ethyl 2-(cyclopropylsulfamoyl)acetate and the aldehyde or ketone in the chosen solvent.

  • Add the base catalyst.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration.

  • Alternatively, remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

  • Wash the organic layer, dry it, and concentrate to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Expert Insight: The choice between the methyl and ethyl ester is less likely to have a dramatic impact on the outcome of the Knoevenagel condensation, as the primary electronic drivers of the reaction are the same. However, any subtle differences in reaction kinetics would favor the methyl ester due to its slightly smaller steric profile.

Conclusion and Future Perspectives

  • Methyl 2-(cyclopropylsulfamoyl)acetate is the reagent of choice when higher reactivity is desired, particularly in reactions involving nucleophilic attack at the ester carbonyl. Its smaller size may also offer a slight kinetic advantage in reactions at the active methylene position.

  • Ethyl 2-(cyclopropylsulfamoyl)acetate provides a more sterically hindered and potentially more stable alternative. This can be beneficial in multi-step syntheses where the ester may need to endure various reaction conditions without undergoing premature hydrolysis or other undesired transformations.

For drug development professionals, the ethyl ester might offer a subtle advantage in terms of metabolic stability, as ethyl esters are often more resistant to enzymatic hydrolysis than their methyl counterparts. However, this is a general trend and would need to be confirmed on a case-by-case basis.

Future work in this area would benefit from direct, quantitative kinetic studies comparing the reactivity of these two compounds under a standardized set of conditions. Computational modeling could also provide valuable insights into the conformational preferences and electronic properties that underpin their reactivity profiles. Such data would further empower chemists to make informed decisions in the design and execution of novel synthetic strategies.

References

  • Petersson, C., & Luthman, K. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9527–9553. [Link]

  • Chemistry Learner. (2024, April 12). Steric Hindrance: Definition, Factors, & Examples. [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • da Silva, A. B. F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 743-752. [Link]

  • ResearchGate. (n.d.). Plausible mechanism of the N- and C-alkylation reactions in the presence of the AEMF1 catalyst. [Link]

  • R Discovery. (2005, August 26). N-Alkylation Reactions and Indirect Formation of Amino Functionalities in Solid-Phase Synthesis. [Link]

  • Shivaji College. (n.d.). The class of compounds which contain a methylene group (-CH2-) directly bonded to two. [Link]

  • YouTube. (2012, February 16). Organic Chemistry : Reactions of Active Methylene Group - Tutorial. [Link]

  • ResearchGate. (n.d.). Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. [Link]

Sources

Comparative

Beyond Methyl 2-(cyclopropylsulfamoyl)acetate: A Comparative Guide to Sulfonamide Building Blocks

Sulfonamides are cornerstone functional groups in modern medicinal chemistry. They are frequently deployed as metabolically stable bioisosteres for carboxylic acids, offering increased lipophilicity, improved membrane pe...

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Author: BenchChem Technical Support Team. Date: March 2026

Sulfonamides are cornerstone functional groups in modern medicinal chemistry. They are frequently deployed as metabolically stable bioisosteres for carboxylic acids, offering increased lipophilicity, improved membrane permeability, and resistance to glucuronidation[1]. Among the diverse array of available scaffolds, Methyl 2-(cyclopropylsulfamoyl)acetate (CAS: 1340255-50-6) has emerged as a highly versatile, bifunctional building block.

As a Senior Application Scientist, I approach building block selection not as a simple catalog search, but as a strategic decision that dictates the developability of a drug candidate. This guide objectively compares Methyl 2-(cyclopropylsulfamoyl)acetate with its structural alternatives, providing actionable data, mechanistic insights, and self-validating protocols for your synthetic workflows.

Structural & Physicochemical Comparison

When designing a synthesis, the choice of the N-substituent on the sulfonamide and the nature of the core scaffold dictate both the chemical reactivity and the final biological profile. Below is a comparative analysis of Methyl 2-(cyclopropylsulfamoyl)acetate against its primary alternatives.

Building BlockN-SubstituentSteric Bulk (A-value eq.)Metabolic StabilityActive Methylene pKaPrimary Application
Methyl 2-(cyclopropylsulfamoyl)acetate CyclopropylModerateHigh~11.5Flexible aliphatic scaffolds, protease inhibitors
Methyl 2-(sulfamoyl)acetate HydrogenLowLow (Prone to N-alkylation)~11.0Primary sulfonamide synthesis
Methyl 2-(methylsulfamoyl)acetate MethylLowModerate (N-demethylation risk)~11.5Minimal steric footprint targets
3-(Cyclopropylsulfamoyl)benzoic acid CyclopropylModerateHighN/A (Aryl core)Rigid conformational locking

Mechanistic Causality in Reactivity & Design

Why the Cyclopropyl Group?

In drug design, replacing a simple N-methyl or unsubstituted sulfonamide with an N-cyclopropyl group is a calculated tactical maneuver. The cyclopropyl ring significantly enhances metabolic stability by resisting cytochrome P450-mediated N-dealkylation[2]. Furthermore, its unique rigid geometry often perfectly complements hydrophobic binding pockets. For example, in the development of HCV NS3 protease inhibitors, the incorporation of a cyclopropyl-substituted acyl sulfonamide led to a 50-fold increase in potency by optimally filling the P1' pocket[1][3].

Active Methylene Reactivity

The methylene group flanked by the methyl ester and the sulfonyl group in Methyl 2-(cyclopropylsulfamoyl)acetate is highly acidic (pKa ~11.5). The N-cyclopropyl group provides a critical synthetic advantage here: its moderate steric bulk shields the sulfonamide nitrogen, directing electrophiles exclusively to the carbon atom during alkylation. In contrast, using the unsubstituted Methyl 2-(sulfamoyl)acetate often results in competitive N-alkylation, necessitating additional protection/deprotection steps[4].

Workflows & Visualizations

To systematize the selection and functionalization of these building blocks, the following decision trees and workflows have been established.

G Start Target Requires Sulfonamide Motif Q1 Need Active Methylene for C-Alkylation? Start->Q1 Aryl 3-(Cyclopropylsulfamoyl)benzoic acid (Aryl, Rigid) Q1->Aryl No Q2 Require High Metabolic Stability? Q1->Q2 Yes Aliphatic Methyl 2-(cyclopropylsulfamoyl)acetate (Aliphatic, Flexible) Cyclopropyl Cyclopropyl Substituent (High Stability, Moderate Sterics) Q2->Cyclopropyl Yes Methyl Methyl Substituent (Lower Stability, Low Sterics) Q2->Methyl No Cyclopropyl->Aliphatic

Figure 1: Decision workflow for selecting the optimal sulfonamide building block based on target parameters.

G SM Methyl 2-(cyclopropylsulfamoyl)acetate Step1 C-Alkylation (R-X, K2CO3, DMF) SM->Step1 Int1 Alpha-Alkylated Intermediate Step1->Int1 Step2 Saponification (LiOH, THF/H2O) Int1->Step2 Int2 Carboxylic Acid Intermediate Step2->Int2 Step3 Amide Coupling (R'-NH2, HATU, DIPEA) Int2->Step3 Product Final Sulfonamide-Amide Step3->Product

Figure 2: Standard synthetic elaboration workflow for Methyl 2-(cyclopropylsulfamoyl)acetate.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocol details the standard C-alkylation and subsequent saponification of Methyl 2-(cyclopropylsulfamoyl)acetate. Every step is designed as a self-validating system.

Protocol: C-Alkylation and Saponification

Step 1: C-Alkylation of the Active Methylene

  • Reaction Setup: Dissolve Methyl 2-(cyclopropylsulfamoyl)acetate (1.0 eq) in anhydrous DMF (0.5 M). Add anhydrous K₂CO₃ (2.0 eq) and the desired alkyl halide (1.1 eq). Stir at room temperature for 12 hours.

  • Causality: K₂CO₃ is a mild base, perfectly suited to deprotonate the active methylene (pKa ~11.5) without hydrolyzing the methyl ester. Stronger bases (like NaH) are unnecessary and can lead to unwanted side reactions.

  • Self-Validation: Monitor the reaction by TLC. Because the aliphatic system is UV-inactive, use a KMnO₄ stain. The starting material will appear as a distinct spot. ¹H-NMR of the crude mixture provides definitive validation: look for the disappearance of the 2H singlet at ~4.0 ppm (the original active methylene) and the emergence of a 1H triplet/multiplet, confirming successful mono-alkylation.

Step 2: Saponification to the Free Acid

  • Reaction Setup: Dissolve the alkylated intermediate in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours. Acidify with 1M HCl to pH 3 and extract with EtOAc.

  • Causality: LiOH is specifically chosen over NaOH or KOH. The lithium cation coordinates with the ester oxygen, facilitating hydrolysis under milder conditions, which prevents the epimerization of the newly formed stereocenter at the alpha-position.

  • Self-Validation: LC-MS is the gold standard here. The product will show a clear [M-H]⁻ mass peak corresponding to the carboxylic acid. Additionally, IR spectroscopy will show a broad O-H stretch from 3300-2500 cm⁻¹, confirming the loss of the methyl ester.

References

  • Meanwell, N. A. "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides." Drug Hunter, 2025. URL: [Link]

  • Rönn, R. "Design and Synthesis of Inhibitors Targeting the Hepatitis C Virus NS3 Protease." DiVA Portal, Uppsala University, 2007. URL:[Link]

  • Gnamm, C., Ellman, J. A., et al. "Sulfilimines: An Underexplored Bioisostere for Drug Design?" Journal of Medicinal Chemistry, ACS Publications, 2025. URL: [Link]

  • Nilsen, A., et al. "Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b." PMC, 2023. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-(cyclopropylsulfamoyl)acetate proper disposal procedures

Methyl 2-(cyclopropylsulfamoyl)acetate: Comprehensive Safety, Handling, and Disposal Guide For drug development professionals and synthetic chemists, managing novel pharmaceutical intermediates requires a rigorous unders...

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-(cyclopropylsulfamoyl)acetate: Comprehensive Safety, Handling, and Disposal Guide

For drug development professionals and synthetic chemists, managing novel pharmaceutical intermediates requires a rigorous understanding of both their chemical reactivity and their environmental impact. Methyl 2-(cyclopropylsulfamoyl)acetate (CAS: 1340255-50-6) is a highly functionalized building block featuring both a sulfonamide moiety and a methyl ester[1]. While invaluable for pharmaceutical synthesis, its structural properties dictate specific, non-negotiable handling and disposal protocols.

This guide provides an authoritative, step-by-step operational framework for the safe management, spill decontamination, and EPA-compliant disposal of this compound.

Chemical Profile & Mechanistic Hazard Assessment

Understanding the chemical behavior of Methyl 2-(cyclopropylsulfamoyl)acetate is the foundation of safe operational design. The compound acts as a localized irritant and a central nervous system depressant upon acute exposure[2].

Causality of Hazards:

  • Ester Hydrolysis: The methyl ester group is susceptible to nucleophilic attack. Exposure to strong bases or acids can catalyze hydrolysis, releasing methanol and altering the compound's toxicity and solubility profile.

  • Sulfonamide Reactivity: The sulfonamide linkage can interact with biological membranes, driving its Skin Irrit. 2 (H315) and Eye Irrit. 2A (H319) classifications[2].

  • Aerosolization Risk: The specific target organ toxicity (STOT SE 3, H336) classification for drowsiness and dizziness necessitates strict dust suppression and ventilation controls during handling to prevent inhalation[2].

Table 1: Quantitative Data & Hazard Specifications

ParameterSpecification / Data
Chemical Name Methyl 2-(cyclopropylsulfamoyl)acetate
CAS Number 1340255-50-6
Molecular Formula C₆H₁₁NO₄S
Molecular Weight 193.22 g/mol
GHS Hazard Codes H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H336 (STOT SE 3)
Incompatible Materials Strong oxidizing agents, strong acids, strong bases

Spill Management & Decontamination Workflow

In the event of an accidental release, immediate containment is required to prevent inhalation exposure and surface contamination. This protocol is designed to be self-validating, ensuring no residual chemical remains in the laboratory environment.

Step-by-Step Methodology: Spill Cleanup

  • Evacuation & Assessment: Immediately isolate the spill area. Verify the spill volume. For quantities exceeding standard bench-scale operations (>50g), evacuate the immediate laboratory zone and contact Environmental Health and Safety (EHS).

  • PPE Donning: Equip chemical-resistant nitrile gloves (double-gloving is required), unvented safety goggles, and a fluid-resistant laboratory coat. If the spill occurs outside a certified fume hood, a NIOSH-approved N95 or P100 particulate respirator is required to mitigate the H336 inhalation hazard.

  • Dust Suppression & Containment (Crucial Step): Do NOT dry sweep. Dry sweeping will aerosolize the fine particulates. Instead, gently cover the spill with damp, inert absorbent pads. The moisture prevents aerosolization without triggering rapid ester hydrolysis.

  • Collection: Use non-sparking, chemically inert tools (e.g., polypropylene scoops) to transfer the dampened material and the absorbent pads into a wide-mouth, sealable High-Density Polyethylene (HDPE) container.

  • Surface Decontamination & Validation: Wash the affected surface with a mild, pH-neutral detergent and water. Validation: Wipe the area with a clean, dry paper towel; if any visual residue or tackiness remains, repeat the detergent wash until the surface is completely clear.

Waste Segregation & EPA-Compliant Disposal Procedures

The disposal of sulfonamide-containing pharmaceutical intermediates is strictly regulated to prevent aquatic toxicity and ecological disruption[3]. Under the Resource Conservation and Recovery Act (RCRA), waste generators must classify their waste streams according to 40 CFR 261.3[4]. Sewering (flushing down the sink) is universally prohibited for this class of chemicals.

Step-by-Step Methodology: Routine Laboratory Disposal

  • Waste Characterization: Identify the physical state of the waste (pure solid, contaminated PPE, or liquid reaction filtrate). Treat all mixtures containing Methyl 2-(cyclopropylsulfamoyl)acetate as characteristic hazardous waste[4].

  • Chemical Segregation: Isolate the waste from strong oxidizing agents, acids, and bases. Mixing with incompatible reagents can lead to exothermic hydrolysis or the generation of toxic sulfur oxide (SOx) and nitrogen oxide (NOx) gases.

  • Container Selection & Filling: Transfer the waste into a chemically compatible, sealable container (HDPE or borosilicate glass). Validation: Perform a visual inspection of the cap seal and a gentle inversion test (for liquids) to ensure zero leakage before moving the container.

  • Regulatory Labeling: Affix a standardized "Hazardous Waste" label. The label MUST include the full chemical name ("Methyl 2-(cyclopropylsulfamoyl)acetate" - no abbreviations), the accumulation start date, and the primary hazards (Irritant, Target Organ Toxicity).

  • Final Disposition: Transfer the sealed, labeled container to your facility's designated Satellite Accumulation Area (SAA). Final destruction must be executed via a licensed hazardous waste incineration facility[3].

Operational Workflow Visualization

To streamline laboratory compliance, the following logic tree dictates the proper segregation and disposal pathway for Methyl 2-(cyclopropylsulfamoyl)acetate waste streams.

G Start Waste Generation: Methyl 2-(cyclopropylsulfamoyl)acetate Decision Physical State of Waste? Start->Decision Solid Solid Waste (Powder, PPE, Consumables) Decision->Solid Dry Liquid Liquid Waste (Reaction Filtrates, Solvents) Decision->Liquid Wet Segregation Chemical Segregation (Isolate from Acids/Bases/Oxidizers) Solid->Segregation Liquid->Segregation Container Primary Containerization (Sealable HDPE or Glass) Segregation->Container Label Regulatory Labeling ('Hazardous Waste' + GHS) Container->Label Disposal Final Disposition (Licensed EPA Incineration) Label->Disposal

Fig 1. Step-by-step chemical waste segregation and EPA-compliant disposal workflow.

References

  • NextSDS. "methyl 2-(cyclopropylsulfamoyl)acetate — Chemical Substance Information." NextSDS Substance Database. [Link]

  • Environmental Protection Agency (EPA). "40 CFR 261.3 -- Definition of hazardous waste." Electronic Code of Federal Regulations (eCFR). [Link]

Sources

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